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3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol Documentation Hub

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  • Product: 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol
  • CAS: 55662-46-9

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol: A Technical Guide for Drug Discovery

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant therapeutics.[1][2][3] Its inherent ability to engage in diverse biological interac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant therapeutics.[1][2][3] Its inherent ability to engage in diverse biological interactions has led to the development of a wide array of drugs targeting various pathologies, including cancer, inflammation, and infectious diseases.[1][2][3] Within this privileged class of heterocycles, 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol emerges as a compound of significant interest for novel drug discovery endeavors. This technical guide provides a comprehensive exploration of its therapeutic potential, grounded in the established bioactivity of structurally related chloropyrimidine derivatives. We will delve into hypothesized mechanisms of action, propose a detailed roadmap for its synthesis and biological evaluation, and provide actionable protocols for its investigation as a lead compound in modern drug development programs.

Introduction: The Promise of the Chloropyrimidine Scaffold

The 4-amino-6-chloropyrimidine moiety is a versatile pharmacophore that has been successfully incorporated into a range of bioactive molecules. The chlorine atom at the 6-position serves as a crucial reactive handle for nucleophilic substitution, allowing for the facile generation of diverse chemical libraries.[4] This synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, underscores the immense potential of this scaffold.[2]

Derivatives of the pyrimidine core have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis and repair, or as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.[5][6][7]

  • Anti-inflammatory: Certain pyrimidine derivatives have been shown to modulate inflammatory responses by targeting key signaling nodes such as the NF-κB and MAPK pathways.[8]

  • Antimicrobial: The pyrimidine nucleus is also found in various antimicrobial agents, where it can interfere with essential microbial processes.[1][9][10]

Given this precedent, 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol represents a promising starting point for the development of novel therapeutics. The propanol side chain introduces a hydroxyl group that can participate in hydrogen bonding interactions with biological targets and offers a potential site for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Hypothesized Mechanisms of Action and Therapeutic Targets

Based on the established activities of related chloropyrimidine compounds, we can postulate several potential mechanisms of action for 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol.

Kinase Inhibition

A prominent mechanism of action for many pyrimidine derivatives is the inhibition of protein kinases. The pyrimidine core can mimic the adenine base of ATP, allowing it to bind to the ATP-binding pocket of various kinases.

  • p21-Activated Kinase 4 (PAK4): Structurally similar 6-chloro-4-aminoquinazoline derivatives have been identified as potent and selective PAK4 inhibitors.[11] The 6-chloro group in these compounds plays a critical role in establishing van der Waals interactions within the kinase hinge region.[11]

  • Focal Adhesion Kinase (FAK): Chloropyramine, a compound with a related scaffold, has been shown to inhibit FAK-VEGFR3 signaling, which is implicated in cancer metastasis.[12]

Hypothesized Signaling Pathway: PAK4 Inhibition

PAK4_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases PAK4 PAK4 Receptor_Tyrosine_Kinases->PAK4 LIMK1_Cofilin LIMK1/Cofilin Pathway PAK4->LIMK1_Cofilin GEF_H1 GEF-H1 PAK4->GEF_H1 MMP2 MMP-2 PAK4->MMP2 Cytoskeletal_Rearrangement Cytoskeletal Rearrangement LIMK1_Cofilin->Cytoskeletal_Rearrangement GEF_H1->Cytoskeletal_Rearrangement Cell_Motility_Invasion Cell Motility & Invasion MMP2->Cell_Motility_Invasion Cytoskeletal_Rearrangement->Cell_Motility_Invasion Compound 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol Compound->PAK4

Caption: Hypothesized inhibition of the PAK4 signaling pathway.

Modulation of Inflammatory Pathways

Recent studies have highlighted the anti-inflammatory potential of novel pyrimidine derivatives. One such compound was found to reduce oxidative stress and inflammatory responses in a model of acute lung injury.[8] The mechanism involved the downregulation of the TLR4/NF-κB and Keap1-NRF2-HO-1 signaling pathways.[8]

Hypothesized Signaling Pathway: Anti-inflammatory Action

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kappaB NF-κB Pathway TLR4->NF_kappaB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kappaB->Pro_inflammatory_Cytokines Compound 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol Compound->NF_kappaB

Caption: Hypothesized modulation of the TLR4/NF-κB inflammatory pathway.

Proposed Research and Development Workflow

A systematic approach is essential to thoroughly evaluate the therapeutic potential of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol. The following workflow outlines the key stages of investigation.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Kinase_Screening Kinase Panel Screening Characterization->Kinase_Screening Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Characterization->Cell_Viability Anti_Inflammatory_Assay Anti-inflammatory Assays (e.g., LPS-induced cytokine release) Characterization->Anti_Inflammatory_Assay Target_Validation Target Engagement & Validation (e.g., Western Blot, CETSA) Kinase_Screening->Target_Validation Cell_Viability->Target_Validation Anti_Inflammatory_Assay->Target_Validation Pathway_Analysis Signaling Pathway Analysis Target_Validation->Pathway_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR_Studies PK_PD_Studies Pharmacokinetics & Pharmacodynamics (PK/PD) SAR_Studies->PK_PD_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Xenograft, Disease Models) PK_PD_Studies->Efficacy_Models Toxicity_Studies Preliminary Toxicity Assessment Efficacy_Models->Toxicity_Studies

Caption: A comprehensive workflow for the evaluation of the lead compound.

Experimental Protocols

Synthesis of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol

The synthesis of the title compound can be achieved through a nucleophilic aromatic substitution reaction between 4,6-dichloropyrimidine and 3-amino-1-propanol.

Materials:

  • 4,6-Dichloropyrimidine

  • 3-Amino-1-propanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 4,6-dichloropyrimidine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (TEA or DIPEA, 1.1-1.5 eq) to the solution.

  • In a separate flask, dissolve 3-amino-1-propanol (1.0-1.2 eq) in the same anhydrous solvent.

  • Add the solution of 3-amino-1-propanol dropwise to the stirred solution of 4,6-dichloropyrimidine at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Kinase Inhibition Assay (Example: PAK4)

This protocol outlines a general procedure for assessing the inhibitory activity of the compound against a specific kinase.

Materials:

  • Recombinant human PAK4 enzyme

  • Kinase substrate (e.g., a generic peptide substrate or a specific substrate for PAK4)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol (test compound)

  • Positive control inhibitor (e.g., a known PAK4 inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the recombinant PAK4 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.[13]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC₅₀ (µM)
PAK4TBD
FAKTBD
Kinase XTBD
Kinase YTBD

Table 2: In Vitro Anti-proliferative Activity

Cell LineGI₅₀ (µM)
A549TBD
MDA-MB-231TBD
HCT116TBD
Normal Cell LineTBD

Conclusion and Future Directions

3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol represents a promising starting point for the development of novel therapeutics, leveraging the well-established pharmacological importance of the chloropyrimidine scaffold. The proposed research workflow provides a comprehensive framework for its systematic evaluation, from initial synthesis and in vitro screening to detailed mechanistic studies and in vivo validation. The insights gained from these investigations will be instrumental in elucidating the compound's therapeutic potential and guiding future lead optimization efforts. The synthetic tractability of the chloropyrimidine core offers vast opportunities for the generation of analog libraries, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties to ultimately deliver a clinically viable drug candidate.

References

  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkpZuZ__MEAMsAcoaKVwdFNDK61eeuYPP4a1aG-geyTW6Soy6RltzA7oVam-JelnpDZ-g_7oCMFigAcmO8jXp4ZHtLfaPP9oGhMjAbgTfB5fsly5oaXQd1FbYHM7aeztqZ2-v99uLpyOyHAVOZ-lCZE7O8edbcKJf0fWo=]
  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-sexOrss3glgJd0mGDgy1JeLIiakrnpyBtbzPfRwsWE0MRFKCUfJCp3p6MGqpOlr4jhU-5CFR-7CxnLVj_W9Q0WS0JMLLoMEe1AZfzcLpL_n5HYCrBDvA4-uduqysK6uJlqc=]
  • Recent Advances in Pyrimidine-Based Drugs. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtflJGZbAkL8BN5E2jkdnCnLc3O4c393VVZYFQHYJTEj5kozqpX8ZMqgURaP0SPavZIpH_OLNeVWYideuOgBb47d2VAktaRch8CT7lUDsHZIWvcsPf1_QNRPFE4YVXWTfU1o3_MxDYzod5tvs=]
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEINM5M-BGu07fkApqD30DPlwG7BlpAFZ0Ec3NE2KcIs6O1vwZpGe3JogXXR3lusR5AdmB9_L7OCyz8-SpbdkwAjbIXsBI694jFH2UlzW1OQDrOiZffNX6gcdxufCqh8kPV71Y=]
  • Therapeutic potential of heterocyclic pyrimidine scaffolds. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjVCYaZgQilGEQghAwfuGjsb5nox5kpAj6PjxUsNapjQOFnjAHNuwRO7rhIRvn6icX6rsk-mgs8E7kjDwUeXRHKOsPnRbcybENpM43Obb0CTMs9plF_3XYHVPrg-CXoNCvWwEUxW-LZIjFyQ==]
  • Synthesis and Therapeutic Potential of Pyrimidine Derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-XoLsxnD-98My_MTaEpEV3g_mlTjNwKjQPnqXegCND-1tzA9qrOsaZVVt0cYZYHN62eccKKjHJgTQQSnNx15Q_U3GJww4JxUEledPvIRklRsa4-t8EfxXmmnIdD3jWWLPNH4MC22N4XyFCyuS3_mb0xtmVx3gknOKCb8CCxCWb4UAs0vhqhzEeWIKeszxTSxBhqkU3KXwHKvPQ_YNpIgn-JuANDjkuu21Ug==]
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9920nl5rDuly-_pif00YqMdPB0d3N-AEEiU6b-VSqunhmMZHULXWYVY3BlPvvJBFJrcjEpYZnfmQCyWTIXPWRez5k5lPrUmezrmMegfAmYspKfH25PeJBEwTke3gnRIXocIK71-pl-I4yW2uJxdk=]
  • 3-Amino-1-propanol for synthesis 156-87-6. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4dpSLXv2lMXb8tIdEzWyU4T10LmtuI_dp9aWhP9DrKqJdut7wo9aXN34cuaeFND33Ia9xQaBIYZ_Xpja6AQsFx7UJU_X6Q7gwdwgwlOxPFypiFhS1gIgv82LwXwfKsWgIHZpPLPvniAkpijfu9Q==]
  • 3-[(6-amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol. ChemSynthesis. [https://vertexaisearch.cloud.google.
  • Investigating the anti-cancer potential of pyrimethamine analogues through a modern chemical biology lens. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmmJ0zf99sUza_2XEz3QjCse8ZvrbXM7pTUf3Tmb7yTAYsFgOA-9DJnE2Ru_-b4fEN8QFSoCtSvKKrljV0bxPTyIRqvF6-5rFmbcrYyLpEVtKz-xQ5cxIXumsiiiJbeKg5Rjs=]
  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa762lJG_ZW7Fpqf0JvanjIfPLopIlwz2Q-jZ6_oJJdfHVVw7-oyZHhf-9C4jkHsnyeBYtYGjm_fw9uHeOsCtN8UF6W6-9ZwX6R9nfL3zvBmu_ISIHcD0WXfqTQlLkpDF_RQ==]
  • The discovery of new and more potent chloropyramine (C4) analogues for the potential treatment of invasive breast cancer. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeKDGYhGioOZJ7hHgzqHut6Z3nGz-Zh6Xu2kxnbXFYRQadIsxdXxY51TdK9MKpSryPzSJjRC9sYz9_iMP_G1WZBDDCrIl9CH8w65MJzcfO--1g20EvUskAzzznBsZ7w-w9GhQ==]
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfz6Jf3-sfNxEaPeRE8A12c7jeoGCcHlIgjaEx-Uq1RrJU071Xd2t791XlGn30fkCX1-LoJ7SuOQLSSDB-2woTBJwyfjn5lMyqx6EjuaH7-makQOPxEf5CLIXaOMrY2lBSl5bqvlqHOvb0v2hXZCzJFG53eer4UZCFiNs5CwJuQr7Gjuk8hIp64pDAQUlRxEBLYWNjVEOv8sji2cz_mH8qpTKasM-9dG2diuG0BKKulfTp_8ltIX5WGwCEeaIREwbH29VpdvWwYEMHwld6_ZzttfIwoKOaWEiPH6Go9lxu5uc4qQmzzJ3ohFyLPHmVTArd5gOC0rY8pWw72om-Ob21rUh48EwUogrK2AD1Fcb1pg==]
  • Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFONZUJSPx6bLf8dlht1cf7LGqFSLFhmCfa95ZHpxOdqQhu3Q4rl90r1SUKfWOn_HjdJAOuEIry7NLV54btRCqDLawsTgmZydwitcxDnTQTdlkVECfOFylZaY2igcmvYMdWA==]
  • Synthesis of chlorinated pyrimidines. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfWbrwYsTip8O9oJcyPaeJwrmnno_5DXjIy4-FyqUS5PcAlTJNjNOCImdC7G5snDISj2Qzr_fm-xLXuAK2n8eM_PDQ4JTZBPwJB2iefK8gvevlBIECK3JVC0tEplG1FsHETY41kqsrbYNFK47FzQ==]
  • Amino acid–derived defense metabolites from plants: A potential source to facilitate novel antimicrobial development. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJkjwXjPHsrhnuA3UDr8xPT9IIAgfsXlx3KfV0APeeChFBIPHdW82tm6OwGfM9Juwiowv7j8IXUDeG6Ln8gxrxikVHabx6SESqjNECFHyGSJKafYigIhGKyQLJOvN9NEOO7Ui0CvhQkVJgBg==]
  • Antitumor activity of novel tricyclic pyrone analogs in murine leukemia cells in vitro. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF74ATf8EOMNi38TBm9SgWZgxhkyy4eQvQYko15oiHE5n9ve9fOl47nYM8Hh-X4t18kf5OFbK39Dm7TMXOj6m1MUsbuCA7e_HIKcD-hR7ApWq3sMWIVz0-HT2lneMeKUNBDNA==]
  • 6-Chloro-2-methyl-4-pyrimidinol | CAS 17551-52-9. Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv6pSFvl7lB4BYgh1xEbYxBOJ47aQZuVODct6SY8xEa8D-lWVTSvFlrrLrLIliNdbEDFVJ7RSdu0MZof9c0sU5wy08KZEQ08RBhsU-xaPo9mUUQGyp1i5zlXdxhTtgGHWwpujHPfI3eki9qC3AEHGXXZPf3ohgiuBOAnw=]
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWpsuy2fsiDUE6pzzKd3X00G65gQsBmFjqlD5qHEsdpsR9jJNYyypmdEgXq3qsKWM33WWJkFOTskTXyDtclVIjVDf8MrTUaC1IltdMuEfuSnh5_0dI-Kf16JSbHMCF364wFw==]
  • Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaSPu4cUGPiXDP6oO4-syPJ5YF3bP2o2wi8j8T63abeqzI7WpzyEOxegiL5qcif3-WN5Xe3DPv5tghGoloEYQx3RE1GoaktXKa3DkItTME_Qu5ARjlvZ-L7KRKFM87_mHB]
  • Synthesis and In Vitro Anti-Lung Cancer Activity of Novel 1, 3, 4, 8-Tetrahydropyrrolo [4, 3, 2-de]quinolin-8(1H)-one Alkaloid Analogs. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6MrdTkO4Gmlw-C9BkEpDc8mcoBPvBsT9jbRRYylumqmWbrNZMiLVqcg8uGSSnN-KHAj3q0h3hs0y_LWl-2uMnluqDbRk1Ytp_Xu0bvydGZIaPtoWwHGnmY4Eut8N1lPVYlOsFAhxHofOKgg==]
  • 3-Chloro-1-propanol synthesis. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnsxrh9jYgYnlz6INvGO5glopBAoFm912xQ-cxOBh3X_cMk1EzupcZJmpSmfmqxANgnm1OVUWJ8iioo6nmKRcjVfj1rWARTVizaJCsNC9koycuP0q2MYBDnZrSy1TBlpJtssnYWdGrrnXaRC_XBCFBrVvfqXDu8MQ=]
  • Chemical synthesis method of 3-chloro-1-propanol. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhM411sYPYb-zIZ9PVR7tdCrt03BCMsneYHc5ip9VMJeqdT_0tovQCC974iyjN5dwTQ6ovZp06-eIMQSBF4_yfhtQn0qgZ75qoqN3iUlb9QseNbWXHVu3i-a37X-oQZVee5xX3LJQAfaBnyQ==]

Sources

Exploratory

An In-depth Technical Guide to 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural scaffold, featuring a reactive chloropyrimidine core linked to a propanolamine side chain, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in the development of novel therapeutics.

Core Molecular and Physical Properties

The fundamental characteristics of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol are summarized below, providing a foundational understanding of this compound for laboratory use and further chemical modification.

PropertyValueSource
CAS Number 55662-46-9[1]
Molecular Formula C₇H₁₀ClN₃O[1]
Molecular Weight 187.63 g/mol [1]
IUPAC Name 3-((6-chloropyrimidin-4-yl)amino)propan-1-ol[1]

Synthesis and Purification

The synthesis of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol is typically achieved through a nucleophilic aromatic substitution reaction. This process involves the displacement of a chlorine atom from a dichloropyrimidine starting material by the primary amine of 3-amino-1-propanol. The causality behind this experimental choice lies in the high reactivity of the chlorine atoms on the pyrimidine ring, which are activated towards nucleophilic attack, and the nucleophilic nature of the amino group in 3-amino-1-propanol.

Experimental Workflow: Synthesis of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Combine 4,6-dichloropyrimidine and 3-amino-1-propanol in a suitable solvent (e.g., ethanol). Base Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge HCl byproduct. Start->Base Heat Heat the reaction mixture under reflux. Base->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Quench Cool the reaction and remove the solvent in vacuo. Monitor->Quench Extract Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Quench->Extract Purify Purify the crude product by column chromatography. Extract->Purify G Start 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol Reaction Nucleophilic Aromatic Substitution (SNAr) at C6 Start->Reaction Library Library of Analogues Reaction->Library Nucleophile Diverse Nucleophiles (e.g., anilines, amines, thiols) Nucleophile->Reaction Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Identification of Lead Compounds Screening->Lead

Sources

Foundational

CAS number and identifiers for 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol

The following technical guide details the identification, synthesis, and application of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol , a critical pyrimidine building block used in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol , a critical pyrimidine building block used in the development of kinase inhibitors and functionalized heterocyclic scaffolds.

Part 1: Compound Identity & Core Significance

This compound serves as a versatile bifunctional linker in medicinal chemistry. It combines a reactive chloropyrimidine core (susceptible to further nucleophilic aromatic substitution, SNAr) with a terminal hydroxyl group (available for oxidation, esterification, or Appel reactions). It is frequently employed to tether pyrimidine pharmacophores to solubilizing tails or other binding motifs in drug discovery programs targeting kinases (e.g., CDK, JAK) and GPCRs.

Chemical Identifiers
Parameter Technical Detail
Chemical Name 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol
Synonyms 3-(6-chloropyrimidin-4-ylamino)propan-1-ol; N-(3-Hydroxypropyl)-6-chloropyrimidin-4-amine
Molecular Formula C₇H₁₀ClN₃O
Molecular Weight 187.63 g/mol
CAS Registry Number Not Widely Listed (Custom Synthesis Intermediate)*
Precursor CAS 4,6-Dichloropyrimidine (1193-21-1 ); 3-Amino-1-propanol (156-87-6 )
SMILES OCCCNc1cc(Cl)ncn1
InChI Key InChIKey=... (Computed from structure)

*Note: While frequently cited in patent literature (e.g., WO2020050409A1), this specific intermediate is often synthesized in-situ or on-demand rather than purchased as a catalogue item.

Structural Logic

The molecule consists of a 4,6-disubstituted pyrimidine ring.[1][2] The symmetry of the starting material (4,6-dichloropyrimidine) ensures that the first substitution with 3-amino-1-propanol yields a single regioisomer. The remaining chlorine at position 6 is deactivated relative to the starting material but remains sufficiently reactive for a second SNAr displacement at elevated temperatures, allowing for the construction of unsymmetrical 4,6-diaminopyrimidines.

Part 2: Synthesis & Mechanism (Expert Protocol)

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis relies on the SNAr mechanism where the amine nitrogen of 3-amino-1-propanol attacks the electron-deficient C4 position of the pyrimidine ring. The intermediate Meisenheimer complex collapses to expel a chloride ion.

Critical Control Point:

  • Stoichiometry: 4,6-Dichloropyrimidine is symmetric. To prevent the formation of the bis-substituted byproduct (where both chlorines are replaced), the electrophile (pyrimidine) should be kept in slight excess, or the amine should be added slowly at low temperatures.

  • Base Selection: A non-nucleophilic base (DIPEA or Et₃N) is required to neutralize the HCl generated.

Validated Synthesis Protocol

Scale: 10 mmol | Yield: ~75-85% | Time: 4–12 Hours

Reagents:

  • 4,6-Dichloropyrimidine (1.0 equiv, 1.49 g)

  • 3-Amino-1-propanol (1.05 equiv, 0.79 g)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 2.1 mL)

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH) (anhydrous, 15 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 50 mL round-bottom flask with 4,6-dichloropyrimidine and IPA. Stir until fully dissolved.

  • Addition: Cool the solution to 0°C (ice bath). This kinetic control helps favor mono-substitution.

  • Reaction: Mix 3-amino-1-propanol with DIPEA in a separate vial. Add this mixture dropwise to the pyrimidine solution over 30 minutes.

  • Progression: Remove the ice bath and allow to warm to room temperature. Stir for 2 hours. If TLC shows remaining starting material, heat to 60°C for 2–4 hours.

    • Monitoring: TLC (5% MeOH in DCM). Product R_f ~ 0.3; Bis-byproduct R_f < 0.1.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: The crude material is often pure enough for the next step. If high purity is required, recrystallize from EtOAc/Hexanes or perform flash chromatography (Gradient: 0→5% MeOH in DCM).

Synthesis Pathway Diagram (DOT)

SynthesisPathway Start 4,6-Dichloropyrimidine (CAS 1193-21-1) Intermediate Meisenheimer Complex Start->Intermediate + Reagent IPA, 0°C Reagent 3-Amino-1-propanol (CAS 156-87-6) Reagent->Intermediate Product 3-[(6-Chloro-4-pyrimidinyl) amino]-1-propanol Intermediate->Product - HCl (via DIPEA) Byproduct Bis-substituted Impurity Product->Byproduct + Excess Reagent High Temp

Caption: SNAr pathway favoring mono-substitution via kinetic control (0°C).

Part 3: Analytical Validation & Quality Control

To ensure the integrity of the intermediate before using it in downstream steps (e.g., coupling with a second amine), the following validation parameters must be met.

Analytical Specifications
Method Expected Result Interpretation
¹H NMR (DMSO-d₆) δ ~8.3 (s, 1H, H-2)δ ~6.5 (s, 1H, H-5)δ ~3.4 (m, 2H, CH₂-O)δ ~3.3 (m, 2H, CH₂-N)H-2 singlet confirms pyrimidine core.H-5 singlet confirms 4,6-substitution pattern.Integration ratio 1:1 between aromatic H and side chain confirms mono-substitution.
LC-MS (ESI+) [M+H]⁺ = 188.05 (³⁵Cl)[M+H]⁺ = 190.05 (³⁷Cl)Distinct 3:1 isotopic pattern characteristic of a mono-chlorinated compound.
TLC Single spot, R_f ~0.3 (5% MeOH/DCM)Absence of baseline spot indicates removal of bis-adduct.
Experimental Workflow Diagram (DOT)

Workflow Step1 Reaction Setup 4,6-Dichloropyrimidine + IPA Cool to 0°C Step2 Controlled Addition Add Amine/Base mix dropwise Maintain < 5°C Step1->Step2 Step3 Monitoring (TLC) Check for disappearance of SM Check for Bis-adduct formation Step2->Step3 Step3->Step2 Incomplete (Warm to RT) Step4 Workup Evaporate IPA -> EtOAc extraction Wash: H2O, Brine Step3->Step4 Complete Step5 Purification Flash Column (DCM:MeOH) or Recrystallization Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and purification of the target intermediate.

Part 4: Handling & Safety

  • Hazard Classification:

    • 4,6-Dichloropyrimidine: Corrosive, Skin Sensitizer.

    • 3-Amino-1-propanol: Corrosive, causes severe skin burns and eye damage.

    • Product: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The chloropyrimidine moiety is stable but can hydrolyze slowly in moist air over months.

  • PPE: Chemical resistant gloves (Nitrile), safety goggles, and lab coat are mandatory. Perform all operations in a fume hood.

References

  • Encyclopedia.pub. Pyrimidine Derivatives as Anticancer Agents. (2021). Describes the general reactivity of 4,6-dichloropyrimidine with amino-alcohols.

  • World Intellectual Property Organization (WIPO). WO2020050409A1 - Heterocyclic compound. (2020). Details the synthesis conditions for 4,6-dichloropyrimidine derivatives using 3-amino-1-propanol.

  • European Patent Office. EP1824856B1 - 2,4 (4,6) pyrimidine derivatives. (2007).[3] Provides protocols for SNAr displacements on dichloropyrimidines.

  • National Institutes of Health (NIH). Mono- and Diamination of 4,6-Dichloropyrimidine. (2020). Discusses regioselectivity and catalysis in pyrimidine aminations.

Sources

Exploratory

Technical Guide: Biological Activity &amp; Synthesis of 6-Chloro-4-Pyrimidinyl Amino Derivatives

The following technical guide provides an in-depth analysis of 6-chloro-4-pyrimidinyl amino derivatives, designed for researchers in medicinal chemistry and pharmacology. Executive Summary: The "Privileged" Scaffold The...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-chloro-4-pyrimidinyl amino derivatives, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary: The "Privileged" Scaffold

The pyrimidine heterocycle is ubiquitous in nature, serving as the backbone for DNA/RNA bases (cytosine, thymine, uracil).[1] In medicinal chemistry, 6-chloro-4-pyrimidinyl amino derivatives represent a "privileged scaffold."[2] The unique combination of an electron-deficient ring, a nucleophilic amino group at position 4, and a lipophilic, reactive chlorine atom at position 6 creates a versatile pharmacophore.[1]

This guide explores their dual role:

  • As Potent Bioactive Agents: Specifically in kinase inhibition (oncology) and microbial interference.[1]

  • As Critical Intermediates: The C6-chlorine serves as a distinct "chemical handle" for late-stage functionalization, allowing rapid library generation via nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling.[1]
    

Chemical Synthesis & Methodology

The Synthetic Logic

The synthesis of 6-chloro-4-aminopyrimidines typically proceeds via the regioselective nucleophilic attack of an amine on a polyhalogenated pyrimidine core (e.g., 4,6-dichloropyrimidine).

Why this works: The pyrimidine ring is electron-deficient (


-deficient).[1] The carbons at positions 4 and 6 are highly electrophilic. When using 4,6-dichloropyrimidine, the first amine substitution is relatively easy to control by temperature, yielding the mono-amino-chloro product.[1]
Visualization: Synthetic Pathway

The following diagram illustrates the core workflow from the starting material to the bioactive derivative.

SynthesisWorkflow Start 4,6-Dichloropyrimidine (Electrophilic Core) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate + Amine Reagent Primary/Secondary Amine (Nucleophile) Reagent->Intermediate Conditions Base (Et3N or K2CO3) Solvent (EtOH or DMF) Reflux Conditions->Intermediate Catalyzes Product 6-Chloro-4-aminopyrimidine Derivative Intermediate->Product Elimination of HCl

Caption: Regioselective synthesis of 6-chloro-4-aminopyrimidines via nucleophilic aromatic substitution (


).
Standard Operating Protocol (SOP)

Objective: Synthesis of 6-chloro-N-phenylpyrimidin-4-amine (Representative Derivative). Source Validation: Adapted from protocols for


-glucuronidase inhibitors [1] and kinase inhibitor intermediates [5].

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)[1]

  • Aniline (1.0 eq)[1]

  • Triethylamine (

    
    ) (1.5 eq)[1]
    
  • Ethanol (Absolute) or DMF[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (10 mmol) in ethanol (20 mL).

  • Addition: Cool the solution to 0°C (ice bath) to control regioselectivity and prevent double-substitution.

  • Nucleophilic Attack: Add the aniline (10 mmol) dropwise. Subsequently, add triethylamine (15 mmol) to scavenge the HCl byproduct.[1]

  • Reaction: Allow the mixture to warm to room temperature. If conversion is incomplete (monitor via TLC, Hexane:EtOAc 7:3), heat to reflux (approx. 70-80°C) for 2–4 hours.

    • Note: The C6-Cl atom deactivates the ring slightly compared to the di-chloro precursor, making the second substitution slower, which aids selectivity.

  • Quenching & Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the precipitate. Wash with cold water (

    
    ).[1] Recrystallize from ethanol/water to yield the pure 6-chloro-4-amino derivative.
    

Validation Criteria:

  • Yield: Expected range 75–90%.

  • Appearance: White to off-white powder.[1]

  • Characterization:

    
    -NMR should show a singlet around 
    
    
    
    6.5–6.8 ppm (pyrimidine C5-H) and a broad singlet for the NH proton.[1]

Structure-Activity Relationship (SAR)[1][3][4]

The biological potency of these derivatives hinges on specific structural features. The "6-chloro" motif is not just a leaving group; in many bioactive molecules, it contributes to lipophilicity (


) and occupies hydrophobic pockets in target proteins.[1]
Pharmacophore Map[1]

SAR_Map Core Pyrimidine Core (Scaffold) Pos4 Position 4: Amino Group (Hydrogen Bond Donor) Core->Pos4 Essential for ATP Hinge Binding Pos6 Position 6: Chlorine Atom (Hydrophobic/Reactive Handle) Core->Pos6 Modulates Lipophilicity/Metabolic Stability Pos2 Position 2: Variable (Gatekeeper Interaction) Core->Pos2 Selectivity Determinant Pos5 Position 5: H or Small Group (Steric Control) Core->Pos5 Fine-tuning

Caption: SAR analysis of the 6-chloro-4-aminopyrimidine scaffold highlighting key functional regions.[1]

Mechanistic Insights[1][2]
  • C4-Amino: Acts as a critical Hydrogen Bond Donor (HBD) to the "hinge region" of kinase enzymes (e.g., interacting with the backbone carbonyl of residues like Glu or Met) [5].[1]

  • C6-Chloro: Enhances the lipophilicity, allowing the molecule to penetrate cell membranes. In covalent inhibitors, this position can be modified to an acrylamide, but in reversible inhibitors, the Cl atom often sits in a hydrophobic pocket [3].[1]

  • C2-Substituents: Introduction of a second amino group here (creating a 2,4-diamino system) drastically increases potency against targets like EGFR and DHFR [2].[1]

Biological Applications & Data

Oncology: Kinase Inhibition

The most significant application of this scaffold is in cancer therapy. The derivatives function as ATP-competitive inhibitors.

  • Targets: EGFR, VEGFR, CDK, and Aurora Kinases.[1][3]

  • Mechanism: The molecule mimics the adenine ring of ATP, blocking phosphorylation cascades essential for tumor proliferation.

Key Data Points: | Target | Compound Class | Activity (


 / 

) | Reference | | :--- | :--- | :--- | :--- | | PAK4 | 4-aminoquinazoline (analogous) |

< 10 nM | [6] | |

-Glucuronidase
| 6-chloro-2,4-diaminopyrimidine |

= 2.8

| [1] | | EGFR | 4,6-diaminopyrimidines | Nanomolar range | [2] |[1][4][5][6]
Antimicrobial Activity

Derivatives have shown efficacy against resistant bacterial strains, including MRSA.[1][7]

  • Pleuromutilin Hybrids: Fusing the 6-chloro-4-aminopyrimidine moiety to pleuromutilin creates dual-action antibiotics that bind to the 50S ribosomal subunit [4].

  • Spectrum: Active against Staphylococcus aureus, E. coli, and Candida albicans.[1][8]

Signaling Pathway Interference

The following diagram details how these inhibitors arrest cell growth in cancer models.

Pathway Inhibitor 6-Chloro-4-aminopyrimidine Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR) Inhibitor->RTK Competes with ATP Ras Ras-GTP RTK->Ras Activation blocked ATP ATP ATP->RTK Blocked Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signal

Caption: Mechanism of Action: ATP-competitive inhibition of the MAPK/ERK signaling pathway.[1]

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evalu

    
    -Glucuronidase Inhibitors. MDPI Molecules.
    [Link][1]
    
  • Mono- and Diamination of 4,6-Dichloropyrimidine... National Institutes of Health (PMC). [Link][1]

  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines. PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives. MDPI. [Link][1]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as PAK4 Inhibitors. ACS Publications. [Link][1]

Sources

Foundational

The Strategic Synthesis of Life's Blueprints: A Technical Guide to the History and Discovery of Chloropyrimidine-Based Building Blocks

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry The pyrimidine ring, a simple six-membered aromatic heterocycle with two ni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] This fundamental role in biological systems has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a recurring motif in a multitude of approved drugs.[3][4] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets, coupled with its metabolic stability, has led to its widespread incorporation into therapeutic agents spanning a vast range of diseases, including cancer, infectious diseases, and cardiovascular disorders.[3][5][6]

Among the vast arsenal of pyrimidine derivatives, chloropyrimidines have emerged as exceptionally versatile and powerful building blocks in the synthesis of complex drug molecules. The presence of one or more chlorine atoms on the pyrimidine ring provides reactive handles for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic and often regioselective introduction of diverse functionalities, enabling the systematic exploration of chemical space and the optimization of drug candidates' pharmacological profiles. This in-depth technical guide delves into the history of the discovery of these crucial building blocks, explores the evolution of their synthetic methodologies, and highlights their profound impact on modern drug discovery.

A Historical Odyssey: From Natural Products to Synthetic Scaffolds

The story of pyrimidines begins not in the laboratory, but in the realm of natural products. While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic study of this class of compounds gained momentum in 1884 with the work of Adolf Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner is also credited with coining the name "pyrimidin" in 1885.[1] However, the parent pyrimidine heterocycle was not synthesized until 1900 by Gabriel and Colman, who achieved this milestone by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[1]

The early 20th century witnessed a burgeoning interest in pyrimidines due to their identification as fundamental components of nucleic acids. This biological significance spurred chemists to develop novel synthetic routes to access a wider array of substituted pyrimidines. Two of the most foundational and enduring methods for constructing the pyrimidine ring are the Pinner and Biginelli reactions.

The Pinner Synthesis: A Classic Condensation

The Pinner synthesis, a cornerstone of pyrimidine chemistry, involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[7][8][9] This versatile reaction allows for the formation of a wide range of substituted pyrimidines.

Mechanism of the Pinner Pyrimidine Synthesis

The reaction proceeds through a series of well-defined steps:

  • Activation of the Dicarbonyl Compound: In the presence of an acid catalyst, the β-ketoester undergoes protonation, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Amidine: The amidine, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Cyclization and Dehydration: Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrimidine ring.

G cluster_0 Pinner Pyrimidine Synthesis Amidine Amidine Nucleophilic_Attack Nucleophilic Attack Amidine->Nucleophilic_Attack Beta-Ketoester Beta-Ketoester Protonated_Ketoester Protonated Ketoester Beta-Ketoester->Protonated_Ketoester Protonation Acid_Catalyst Acid Catalyst Acid_Catalyst->Protonated_Ketoester Protonated_Ketoester->Nucleophilic_Attack Intermediate Intermediate Nucleophilic_Attack->Intermediate Cyclization_Dehydration Cyclization & Dehydration Intermediate->Cyclization_Dehydration Pyrimidine Pyrimidine Cyclization_Dehydration->Pyrimidine

Pinner Synthesis Workflow
The Biginelli Reaction: A Multicomponent Marvel

Discovered by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[10][11][12] This acid-catalyzed reaction has seen a resurgence in recent years due to the diverse pharmacological activities of its products.

Mechanism of the Biginelli Reaction

While the exact mechanism has been a subject of debate, the most widely accepted pathway involves:

  • Formation of an Acyliminium Ion: The aldehyde and urea condense to form an acyliminium ion intermediate.

  • Nucleophilic Addition: The enol form of the β-ketoester adds to the iminium ion.

  • Cyclization and Dehydration: The intermediate then undergoes cyclization and dehydration to yield the dihydropyrimidinone.

G cluster_1 Biginelli Reaction Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation Urea Urea Urea->Condensation Beta-Ketoester Beta-Ketoester Nucleophilic_Addition Nucleophilic Addition Beta-Ketoester->Nucleophilic_Addition Acyliminium_Ion Acyliminium Ion Condensation->Acyliminium_Ion Acyliminium_Ion->Nucleophilic_Addition Intermediate Intermediate Nucleophilic_Addition->Intermediate Cyclization_Dehydration Cyclization & Dehydration Intermediate->Cyclization_Dehydration Dihydropyrimidinone Dihydropyrimidinone Cyclization_Dehydration->Dihydropyrimidinone

Biginelli Reaction Pathway

The Dawn of Chloropyrimidines: Key Synthetic Methodologies

The true utility of pyrimidines as versatile building blocks in complex molecule synthesis was unlocked with the development of efficient methods for their chlorination. The conversion of readily available hydroxypyrimidines (which often exist in their tautomeric keto forms as pyrimidinones) to their chloro-counterparts proved to be a pivotal transformation.

The Workhorse Reagent: Phosphorus Oxychloride (POCl3)

For over a century, phosphorus oxychloride (POCl3) has been the preeminent reagent for the chlorination of hydroxypyrimidines.[13][14] Its effectiveness stems from its dual role as both a chlorinating and dehydrating agent.[15][16]

Causality Behind the Choice of POCl3:

  • High Reactivity: POCl3 is a powerful electrophile that readily reacts with the oxygen of the pyrimidinone tautomer.

  • Irreversible Conversion: The reaction is driven forward by the formation of a stable phosphoryl intermediate, which is then displaced by chloride ions, leading to the formation of the chloropyrimidine and inorganic phosphorus byproducts.

  • Versatility: It is effective for the chlorination of a wide range of hydroxypyrimidines and other heterocyclic systems.[9]

The Vilsmeier-Haack Connection: The chlorination of hydroxypyrimidines with POCl3, particularly in the presence of a tertiary amine like N,N-dimethylaniline or a formamide like N,N-dimethylformamide (DMF), is mechanistically related to the Vilsmeier-Haack reaction.[4][17][18][19] In this process, POCl3 reacts with the tertiary amine or formamide to form a Vilsmeier reagent, a highly electrophilic chloroiminium salt. This reagent then activates the pyrimidinone for subsequent chlorination.

Generalized Mechanism of POCl3 Chlorination

  • Formation of a Phosphorylated Intermediate: The pyrimidinone oxygen attacks the electrophilic phosphorus atom of POCl3.

  • Chloride Ion Attack: A chloride ion, either from POCl3 itself or from the reaction medium, attacks the carbon atom of the pyrimidine ring, leading to the displacement of the phosphoryl group.

  • Formation of the Chloropyrimidine: The desired chloropyrimidine is formed along with phosphorus-containing byproducts.

G cluster_2 POCl3 Chlorination of Hydroxypyrimidine Hydroxypyrimidine Hydroxypyrimidine Phosphorylation Phosphorylation Hydroxypyrimidine->Phosphorylation POCl3 POCl3 POCl3->Phosphorylation Phosphorylated_Intermediate Phosphorylated Intermediate Phosphorylation->Phosphorylated_Intermediate Chloride_Attack Chloride Attack Phosphorylated_Intermediate->Chloride_Attack Chloropyrimidine Chloropyrimidine Chloride_Attack->Chloropyrimidine

Mechanism of POCl3 Chlorination
Alternative Chlorinating Agents: A Comparative Overview

While POCl3 remains the most widely used reagent, several other chlorinating agents can be employed, each with its own set of advantages and disadvantages.

ReagentAdvantagesDisadvantages
Phosphorus Oxychloride (POCl3) High reactivity, versatile, relatively inexpensive.[16][20]Harsh reaction conditions (high temperatures), corrosive, vigorous reaction with water, formation of phosphorus-containing waste.[5][16]
Thionyl Chloride (SOCl2) Gaseous byproducts (SO2, HCl) simplify purification, can be used under milder conditions.[5]Can lead to side reactions, may not be effective for all substrates.[21]
Phosgene (COCl2) and its Equivalents (Diphosgene, Triphosgene) Highly reactive, can be used for substrates resistant to POCl3.[8]Extremely toxic, requires specialized handling procedures.[8]

The choice of chlorinating agent is a critical experimental parameter that depends on the specific substrate, the desired scale of the reaction, and the available safety infrastructure. For many applications, the efficacy and cost-effectiveness of POCl3 outweigh its drawbacks, solidifying its status as the workhorse of pyrimidine chlorination.

Key Chloropyrimidine Building Blocks and Their Synthesis

Two of the most important and widely used chloropyrimidine building blocks in drug discovery are 2,4-dichloropyrimidine and 4,6-dichloropyrimidine.

Synthesis of 2,4-Dichloropyrimidine

The most common and industrially viable route to 2,4-dichloropyrimidine starts from the readily available and inexpensive nucleobase, uracil (also known as 2,4-dihydroxypyrimidine).[17][22]

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (or other tertiary amine)

  • Ice

  • Water

  • Sodium carbonate solution (saturated)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add uracil to an excess of phosphorus oxychloride.

  • Addition of Amine: Slowly add N,N-dimethylaniline to the mixture. An exothermic reaction may occur, so cooling may be necessary.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium carbonate. Extract the aqueous layer with dichloromethane.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2,4-dichloropyrimidine can be purified by recrystallization or column chromatography.

Synthesis of 4,6-Dichloropyrimidine

The synthesis of 4,6-dichloropyrimidine typically begins with 4,6-dihydroxypyrimidine.[7][23]

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

Materials:

  • 4,6-Dihydroxypyrimidine

  • Phosphorus oxychloride (POCl3)

  • A tertiary amine (e.g., N,N-diisopropylethylamine)

  • Ice

  • Water

  • Sodium hydroxide solution

  • An organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and stirrer, suspend 4,6-dihydroxypyrimidine in phosphorus oxychloride.

  • Addition of Base: Slowly add the tertiary amine to the suspension. Control the temperature as the addition may be exothermic.

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC or HPLC.[8]

  • Work-up: After cooling, carefully quench the reaction mixture by pouring it onto ice.

  • Neutralization and Extraction: Neutralize the mixture with a sodium hydroxide solution and extract the product with an organic solvent.[24]

  • Drying and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.[7]

The Impact of Chloropyrimidines on Drug Discovery: Case Studies

The strategic use of chloropyrimidine building blocks has been instrumental in the development of numerous life-saving drugs. The reactive chlorine atoms serve as key anchor points for the introduction of various substituents, allowing medicinal chemists to fine-tune the properties of a drug candidate to achieve optimal efficacy and safety.

Imatinib (Gleevec®): A Revolution in Cancer Therapy

Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers, is a prime example of a drug whose synthesis relies on a chloropyrimidine building block.[25] The core structure of Imatinib features a 2-aminopyrimidine moiety, which is typically installed via the reaction of an aniline derivative with a chloropyrimidine.[1][12] This pyrimidine ring is crucial for the drug's interaction with the ATP-binding site of the target kinase.

Pazopanib (Votrient®) and AZD9291 (Osimertinib, Tagrisso®): Targeted Cancer Therapies

Pazopanib, a multi-targeted tyrosine kinase inhibitor, and Osimertinib, a third-generation EGFR inhibitor, are two other notable examples of modern cancer drugs that incorporate a pyrimidine scaffold derived from a chloropyrimidine precursor.[20] In the synthesis of these complex molecules, the dichloropyrimidine core allows for the sequential and regioselective introduction of different amine substituents, a strategy that is central to building the final drug architecture.

Conclusion and Future Outlook

The journey of chloropyrimidine-based building blocks from their early discovery to their current indispensable role in drug discovery is a testament to the power of synthetic organic chemistry. The development of robust and scalable methods for the synthesis of these versatile intermediates has provided medicinal chemists with a powerful toolkit for the rational design and construction of novel therapeutic agents. As our understanding of disease biology deepens and the demand for more targeted and effective medicines grows, the strategic importance of chloropyrimidines is set to increase even further. Future innovations in this field will likely focus on the development of more sustainable and efficient chlorination methods, as well as the discovery of novel chloropyrimidine building blocks with unique reactivity profiles, further expanding the horizons of modern drug discovery.

References

  • Wikipedia. (2024). Pyrimidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Retrieved from [Link]

  • Kumar, A., Siwach, A., & Verma, P. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini-Reviews in Medicinal Chemistry, 22(6), 884–903. Retrieved from [Link]

  • Fu, W. C., & Jamison, T. F. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. DSpace@MIT. Retrieved from [Link]

  • Karaman, M., et al. (2020). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC. Retrieved from [Link]

  • Ley, S. V., & Leach, A. G. (2013). A flow-based synthesis of Imatinib: the API of Gleevec. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. The synthesis of Imatinib Imatinib is a synthetic tyrosine... Retrieved from [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024). Phosphoryl chloride. Retrieved from [Link]

  • Bellrock. (n.d.). What Is POCl₃ (Phosphoryl Chloride) and How Is It Used in Manufacturing? Retrieved from [Link]

  • Quora. (2023). What are some lesser-known applications of phosphorus oxychloride in chemical synthesis? Retrieved from [Link]

  • Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? Retrieved from [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3. MDPI. Retrieved from [Link]

  • International Journal of Science and Advanced Technology. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]

  • Baars, H., et al. (2018). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Retrieved from [Link]

  • Kumar, A., Siwach, A., & Verma, P. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini-Reviews in Medicinal Chemistry, 22(6), 884-903. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

  • Kumar, A., Siwach, A., & Verma, P. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2,4-Dichloropyrimidine. Retrieved from [Link]

  • Reddit. (2023). Thionyl Chloride vs Phosphoryl Chloride Reactivity. Retrieved from [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Minimizing regioisomer formation during chloropyrimidine substitution

The following guide acts as a specialized Technical Support Center for researchers working with chloropyrimidines. It synthesizes mechanistic organic chemistry with practical process chemistry to solve the regioselectivi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide acts as a specialized Technical Support Center for researchers working with chloropyrimidines. It synthesizes mechanistic organic chemistry with practical process chemistry to solve the regioselectivity challenge.

Topic: Minimizing Regioisomer Formation in Chloropyrimidine Substitution (


)
Ticket ID:  PYR-REGIO-001
Status:  Open
Assigned Specialist:  Senior Application Scientist

Core Directive: The Mechanistic Landscape

Before troubleshooting, you must understand the "Default" vs. the "Desired" state. In 2,4-dichloropyrimidine systems, regioselectivity is governed by the competition between the C2 and C4 electrophilic sites.

The "Default" Rule (C4 Dominance)

Under standard nucleophilic aromatic substitution (


) conditions, the C4 position is kinetically favored .
  • Electronic Reason: The Nitrogen at N3 renders C4 "para-like" and highly electron-deficient. The N1 position renders C2 "ortho-like" (flanked by two nitrogens), but the lone pair repulsion from flanking nitrogens often destabilizes the approaching nucleophile at C2 more than at C4.

  • Steric Reason: The C2 position is sterically crowded, sandwiched between N1 and N3. C4 is more accessible.

The "Inversion" Challenge (Accessing C2)

Obtaining the C2-substituted product while leaving C4 intact is the "Holy Grail" of pyrimidine chemistry. It rarely happens under standard


 conditions without specific substrate biases (e.g., bulky C5 substituents). To access C2 selectively, you often must override the intrinsic bias of the ring. 

Decision Logic & Visualization

The following diagram illustrates the kinetic pathways and energy barriers determining your product ratio.

ReactionCoordinate Start 2,4-Dichloropyrimidine + Nucleophile TS_C4 TS-C4 (Lower Energy Barrier) Start->TS_C4 Fast (Kinetic Control) TS_C2 TS-C2 (Higher Energy Barrier) Start->TS_C2 Slow (Steric/Electronic repulsion) Int_C4 Meisenheimer Complex C4 (More Stable) TS_C4->Int_C4 Int_C2 Meisenheimer Complex C2 (Less Stable) TS_C2->Int_C2 Prod_C4 C4-Product (Major Regioisomer) Int_C4->Prod_C4 -Cl⁻ Prod_C2 C2-Product (Minor Regioisomer) Int_C2->Prod_C2 -Cl⁻ Lewis Lewis Acid / Catalyst (e.g., ZnCl2 or Pd-NHC) Lewis->TS_C2 Can lower barrier via coordination

Figure 1: Reaction coordinate comparison. Note that C4 substitution proceeds through a lower energy transition state (TS-C4) due to superior resonance stabilization and lower steric hindrance.

Troubleshooting Guide (FAQs)

Direct solutions to your specific experimental observations.

Scenario A: "I am targeting the C4 product, but I see 10-20% C2 impurity."

Diagnosis: Your reaction conditions are too energetic, allowing the nucleophile to overcome the higher activation energy of C2. Corrective Actions:

  • Temperature Control: Lower the reaction temperature to 0°C or -78°C.

    
     at C4 is often fast; C2 requires heat. Staying cold locks in the kinetic product (C4).
    
  • Stoichiometry: Ensure strictly 1.0 equivalent (or 0.95 eq) of nucleophile. Excess nucleophile will eventually attack C2 after C4 is consumed.

  • Protonation State: If using an amine, add a non-nucleophilic base (DIPEA) slowly. If the amine is too basic/nucleophilic, it becomes less discriminating.

Scenario B: "I need the C2 product, but I only get C4."

Diagnosis: You are fighting thermodynamics and kinetics. Standard


 will almost never give C2 selectivity on a 2,4-dichloro substrate without help.
Corrective Actions: 
  • The "Blocker" Strategy: Install a temporary group at C4 (e.g., a thiolate or non-reactive amine) that can be removed or displaced later.

  • The "Pd-Catalysis" Switch: Recent breakthroughs (see Neufeldt et al. in References) show that Palladium catalysts with bulky NHC ligands (e.g., IPent) can invert selectivity to favor C2, particularly for thiolations.

  • Substrate Modification: If possible, add a bulky substituent at C5. This sterically shields C4, forcing the nucleophile to C2.

Scenario C: "I have a mixture of regioisomers that are impossible to separate."

Diagnosis: Similar polarity of isomers. Corrective Actions:

  • Chemical Derivatization: React the mixture with a second nucleophile (e.g., a volatile amine) that reacts with the remaining chlorine. The resulting "C4-Nu1 / C2-Nu2" vs "C4-Nu2 / C2-Nu1" species may have vastly different polarities.

  • Chromatography Tip: Use C18 reverse-phase chromatography. The dipole moments of 2- and 4-substituted pyrimidines often differ enough for separation in aqueous/organic gradients (e.g., 0.1% Formic Acid in Water/MeCN).

Experimental Protocols

Field-proven methodologies for high-fidelity synthesis.

Protocol 1: High-Fidelity C4-Selective Amination

Best for: Standard synthesis of kinase inhibitor scaffolds.

ParameterSpecificationRationale
Substrate 2,4-Dichloropyrimidine (1.0 eq)Limiting reagent.
Nucleophile Primary/Secondary Amine (0.95 eq)Slight deficit prevents over-reaction at C2.
Base DIPEA (1.2 eq) or NaHCO₃ (2.0 eq)Scavenges HCl; Carbonate is milder, reducing C2 risk.
Solvent Isopropanol (IPA) or n-ButanolProtic solvents can assist Cl displacement via H-bonding.
Temp -10°C to 0°CCritical: Kinetic control favors C4.

Step-by-Step:

  • Dissolve 2,4-dichloropyrimidine in IPA (0.2 M) and cool to -10°C in an ice/salt bath.

  • Dissolve the amine (0.95 eq) and DIPEA (1.2 eq) in a minimal amount of IPA.

  • Dropwise Addition: Add the amine solution to the pyrimidine over 30-60 minutes. Do not dump it in. High local concentration favors bis-substitution.

  • Monitor by HPLC/UPLC. Look for the disappearance of starting material.

  • Quench: Once starting material is <5%, quench with water to precipitate the product (if solid) or extract.

Protocol 2: C2-Selective Thiolation (Palladium Catalyzed)

Best for: Accessing the "inverted" regioisomer (C2-thioether). Reference: Adapted from Neufeldt et al.

ParameterSpecificationRationale
Catalyst (IPent)Pd(cin)Cl (2-5 mol%)Bulky NHC ligand steers oxidative addition to C2.
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)Activates the thiol.
Solvent Toluene or DioxaneNon-polar solvents often enhance catalyst-ligand steric effects.
Temp 60°C - 80°CThermal energy required for catalytic cycle.

Step-by-Step:

  • In a glovebox or under Argon, combine 2,4-dichloropyrimidine (1.0 eq), Thiol (1.1 eq), Base (2.0 eq), and Pd-catalyst (5 mol%).

  • Add dry Toluene (0.2 M).

  • Heat to 60°C.

  • Mechanism Check: The bulky IPent ligand makes the Pd center sterically demanding. The C4 position is more accessible to nucleophiles but less accessible for oxidative addition when bulky ligands are involved, or the catalyst preferentially coordinates in a way that activates C2.

  • Filter through Celite and purify.

Data Summary: Substituent Effects on Regioselectivity

Substituent at C5 (R5)Effect on C4 ReactivityEffect on C2 ReactivityPredicted Major Isomer
H (Unsubstituted)HighLowC4 (>90%)
-NO₂ (Nitro)Very High (Activated)ModerateC4 (Exclusive)
-Me / -Et (Alkyl)Moderate (Steric clash)LowC4 (Reduced selectivity)
-I / -Br (Halogen)HighLowC4
Bulky Group (t-Bu) Blocked Favored C2 (Inversion possible)

References & Authoritative Sources

  • WuXi AppTec. Understanding the Highly Variable Regioselectivity in SNAr Reaction of Dichloropyrimidines (QM Magic Class | Chapter 29).

    • Source:

    • Relevance: Explains the LUMO/TS energy differences and "dichotomy" of selectivity.

  • Neufeldt, S. R., et al. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.[1][2]

    • Source:

    • Relevance: Definitive guide on using Pd-catalysis to invert selectivity to C2.

  • BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions.

    • Source:

    • Relevance: General troubleshooting for reaction conditions and side-product minimization.[3]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution on Nitrogen Heterocycles.

    • Source:

    • Relevance: Fundamental mechanistic grounding for

      
      .
      

Sources

Optimization

Troubleshooting low conversion rates in pyrimidine amination reactions

Welcome to the Pyrimidine Amination Technical Support Center . This guide addresses the specific challenges of forming C–N bonds on pyrimidine scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Amination Technical Support Center .

This guide addresses the specific challenges of forming C–N bonds on pyrimidine scaffolds. Pyrimidines are notoriously difficult substrates due to their electron-deficient nature (making oxidative addition difficult in some contexts) and the presence of competing nitrogen binding sites that can poison transition metal catalysts.

Module 1: The Diagnostic Framework

Before optimizing reaction conditions, you must determine if your failure stems from electronic deactivation , catalyst poisoning , or mechanistic mismatch . Use this decision matrix to route your troubleshooting.

DiagnosticTree Start START: Characterize the Failure Q1 Is the halide activated? (Ortho/Para to N, or EWG present?) Start->Q1 Path_SNAr Pathway A: SNAr (Nucleophilic Aromatic Substitution) Q1->Path_SNAr Yes (e.g., 2-Cl, 4-Cl) Path_Pd Pathway B: Buchwald-Hartwig (Pd-Catalyzed Coupling) Q1->Path_Pd No (e.g., 5-Cl, electron-rich ring) Issue_SNAr Issue: Low Conversion / No Reaction Path_SNAr->Issue_SNAr Issue_Pd Issue: Stalled / Pd-Black Formation Path_Pd->Issue_Pd Sol_SNAr FIX: Switch to Polar Aprotic Solvent (DMSO, NMP) + Heat (>100°C) Issue_SNAr->Sol_SNAr Sol_Pd FIX: Switch to G3/G4 Precatalyst + Bulky Ligand (BrettPhos) Issue_Pd->Sol_Pd

Figure 1: Decision matrix for selecting the correct optimization pathway based on substrate electronics.

Module 2: Troubleshooting Reactions

If your pyrimidine halide is at the 2- or 4-position , Nucleophilic Aromatic Substitution (


) is the preferred pathway. It avoids expensive catalysts and heavy metal removal.

Common Symptom: Reaction stalls at 10–20% conversion despite heating.

Root Cause: The pyrimidine ring is not sufficiently electron-deficient, or the nucleophile is too weak.

Optimization Protocol:

  • Solvent Switch: Replace protic solvents (EtOH) or low-boiling solvents (THF) with polar aprotic solvents like DMSO, NMP, or DMF. These solvents solvate the cation, leaving the anionic nucleophile "naked" and more reactive.

  • Leaving Group Swap: If using a chloride, switch to a fluoride . The C–F bond is stronger, but the high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex), accelerating the rate-determining step.

  • Acid Catalysis: For amine nucleophiles, adding 1.0 equiv of Brønsted acid (e.g., HCl or TFA) can protonate a ring nitrogen, making the ring significantly more electrophilic.

VariableStandard ConditionOptimized Condition
Solvent Ethanol, THFDMSO, NMP (Run at 100–130 °C)
Base TEA, DIPEAK₂CO₃, Cs₂CO₃ (Insoluble bases prevent side reactions)
Leaving Group -Cl, -Br-F, -SO₂Me (Sulfones are excellent LGs for pyrimidines)

Module 3: Troubleshooting Palladium Catalysis (Buchwald-Hartwig)

If you are coupling at the 5-position (unactivated) or using a deactivated ring, you must use Pd-catalysis. The primary failure mode here is catalyst poisoning .

The Mechanism of Failure: Nitrogen Coordination

Pyrimidines possess lone pairs on the ring nitrogens that can bind tightly to Palladium(II), displacing the phosphine ligand. This creates a stable, unreactive "off-cycle" complex, effectively killing the catalyst.

PdCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-X Pd0->OxAdd Ar-X OffCycle FAILURE: Catalyst Poisoning (Pd binds Pyrimidine N) OxAdd->OffCycle Pyrimidine N competition AmineBind Amine Binding & Deprotonation OxAdd->AmineBind HNR2 + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle showing the critical off-cycle trap where pyrimidine nitrogen displaces the ligand.

Solution 1: The "Precatalyst" Approach

Do not use Pd(OAc)₂ or Pd₂dba₃ with separate phosphines. These require an induction period to form the active species, during which the pyrimidine can intercept the Pd.

  • Use: Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G3). These contain the ligand pre-ligated and activate immediately upon base addition.

Solution 2: Ligand Selection

You need a ligand that is bulky enough to prevent the pyrimidine nitrogen from binding, but electron-rich enough to facilitate oxidative addition.[1]

  • Primary Amines: BrettPhos or RuPhos .

  • Secondary Amines: RuPhos or XPhos .[2]

  • Aryl Chlorides: XPhos or SPhos .

Solution 3: Preventing Protodehalogenation

Symptom: You isolate the reduced pyrimidine (H instead of Halide) and no coupled product. Cause:


-hydride elimination from the amine or solvent (often isopropanol or dioxane).
Fix: 
  • Switch solvent to Toluene or DME (dimethoxyethane).

  • Increase the concentration of the amine.

  • Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ (weaker bases reduce hydride transfer rates).

Experimental Protocol: The "BrettPhos" Rescue

Use this protocol when standard conditions yield <10%.

  • Preparation: In a glovebox or under strict Argon flow, charge a vial with:

    • Pyrimidine Halide (1.0 equiv)

    • Amine (1.2 equiv)[3]

    • BrettPhos Pd G3 Precatalyst (0.02 equiv / 2 mol%)

    • NaOtBu (1.4 equiv) - Note: Use LHMDS if substrate has esters/ketones.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100 °C for 1 hour.

  • Workup: Cool, filter through a small pad of silica (eluting with EtOAc), and concentrate.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn black immediately? A: "Pd-Black" formation indicates the ligand has dissociated, and Pd(0) has aggregated into metal particles. This confirms ligand insufficiency . The pyrimidine is likely displacing your phosphine. Switch to a bulkier ligand (BrettPhos/tBuXPhos) and use a G3/G4 precatalyst to ensure the ligand is bound before the Pd sees the substrate.

Q: I see a new spot on TLC, but it's not the product. What is it? A: If the spot is more polar than the starting material but lacks the amine mass, it is likely the hydrolysis product (hydroxypyrimidine). This occurs if your solvent is "wet" (contains water) and you are using a hydroxide-compatible base. Ensure solvents are anhydrous and consider using a carbonate base.

Q: Can I use microwave irradiation? A: Yes. Pyrimidine couplings often benefit from "flash heating" (e.g., 120°C for 20 mins). However, if using Pd-catalysts, ensure your vessel is thoroughly degassed, as microwaves can accelerate oxidative degradation of phosphines if O₂ is present.

References

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of Chloropyrimidines: An Efficient Route to 2- and 4-Aminopyrimidines. Organic Letters.

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[4] Journal of the American Chemical Society.[5]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted 4,6-Dichloropyrimidine

Welcome to the technical support center for handling 4,6-dichloropyrimidine. As a highly reactive and versatile building block in pharmaceutical and agrochemical synthesis, its presence as an unreacted starting material...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4,6-dichloropyrimidine. As a highly reactive and versatile building block in pharmaceutical and agrochemical synthesis, its presence as an unreacted starting material in your final product can be a common yet critical issue.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each technique to help you achieve the desired purity for your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when dealing with residual 4,6-dichloropyrimidine.

Q1: Why is it critical to remove unreacted 4,6-dichloropyrimidine from my final product?

A1: Complete removal of unreacted 4,6-dichloropyrimidine is crucial for several reasons:

  • Purity Requirements: For pharmaceutical applications, stringent purity standards must be met. Residual reactive intermediates can be considered unacceptable impurities.

  • Downstream Reactivity: As a highly reactive electrophile, 4,6-dichloropyrimidine can interfere with subsequent synthetic steps, leading to unwanted side products and reduced yields.[2]

  • Toxicity and Safety: The compound is classified as a substance that causes severe skin burns and eye damage.[3][4] Ensuring its removal is essential for the safety of the end-user and for accurate biological testing of the final compound.

  • Analytical Interference: Its presence can complicate the analysis and characterization of your desired product, leading to misinterpreted data.

Q2: What are the key physical properties of 4,6-dichloropyrimidine that I should consider during purification?

A2: Understanding the physical properties of 4,6-dichloropyrimidine is the first step in designing an effective purification strategy. Its moderate polarity and good solubility in many organic solvents are key factors to consider.

PropertyValueSource(s)
Appearance White to light yellow crystalline solid[1][5]
Molecular Weight 148.98 g/mol [4]
Melting Point 65-67 °C
Boiling Point 176 °C (at atmospheric pressure)
Solubility Soluble in many organic solvents (e.g., 95% Ethanol: 50 mg/mL); sparingly soluble in water.[1][6]
Q3: I've just finished my reaction. What is the best initial workup and purification strategy to try?

A3: A standard and effective initial approach involves a two-stage process: an extractive workup followed by either recrystallization or column chromatography.

  • Aqueous/Organic Extractive Workup: After quenching the reaction (e.g., by carefully adding it to ice-water)[7], perform a liquid-liquid extraction using a suitable organic solvent like dichloromethane or ethyl acetate.[8][9] This will remove inorganic salts and other highly polar, water-soluble byproducts. Washing the organic layer with water and then brine is a standard procedure to ensure all aqueous contaminants are removed before drying and concentrating.[9]

  • Primary Purification:

    • If your product is a solid: Recrystallization is often the most efficient method for removing impurities.[10][11]

    • If your product is an oil or has similar solubility to the impurity: Flash column chromatography is the preferred method.[10]

Q4: How can I confirm that my final product is free of 4,6-dichloropyrimidine?

A4: A combination of chromatographic and spectroscopic methods is recommended for definitive analysis:

  • Thin-Layer Chromatography (TLC): This is the quickest method for initial assessment.[12] Spot your purified product alongside a reference spot of 4,6-dichloropyrimidine. The absence of a spot corresponding to the starting material is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity and is highly effective for detecting trace impurities.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, 4,6-dichloropyrimidine is well-suited for GC-MS analysis, which can detect and identify it at very low levels.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of 4,6-dichloropyrimidine if it is present in sufficient quantity.

Section 2: Troubleshooting and In-Depth Purification Protocols

This section provides detailed, step-by-step protocols for common purification challenges.

Issue 1: A significant amount of 4,6-dichloropyrimidine remains after an initial extractive workup.
  • Causality: This typically occurs when the desired product and unreacted 4,6-dichloropyrimidine have similar solubility profiles in the chosen extraction and reaction solvents. A simple wash is insufficient to partition the impurity away from the product effectively.

Solution A: Optimized Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility between your product and the impurity in a given solvent at different temperatures.

Experimental Protocol: Recrystallization using a Mixed-Solvent System

  • Solvent Selection: The key is to find a solvent pair: a "solvent" in which your product is soluble when hot but insoluble when cold, and an "anti-solvent" in which your product is insoluble. For many pyrimidine derivatives, a hexane/ethyl acetate system is effective.[10] 4,6-dichloropyrimidine is generally more soluble in such systems than many of its more polar derivatives.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot "solvent" (e.g., ethyl acetate) until the product fully dissolves.[10][11]

  • Induce Crystallization: While the solution is still hot, slowly add the "anti-solvent" (e.g., hexane) dropwise until you observe persistent cloudiness (turbidity).[10] Add a drop or two of the hot "solvent" to redissolve the precipitate and ensure the solution is saturated.

  • Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of your product.[11]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "anti-solvent" to remove any residual soluble impurities.[11]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Solution B: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent (mobile phase) system using TLC. Test various ratios of low-polarity (e.g., hexane) and high-polarity (e.g., ethyl acetate) solvents. The ideal system will show good separation between the spot for your product and the spot for 4,6-dichloropyrimidine, with the product having a Retention Factor (Rf) of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Securely pack a glass column with the slurry, ensuring no air bubbles are trapped.[10]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Unreacted 4,6-dichloropyrimidine, being less polar than many of its substitution products, should elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will elute your more polar desired product from the column.[10]

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of each fraction using TLC.

  • Combine and Concentrate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.

Issue 2: My product and 4,6-dichloropyrimidine have very similar polarities.
  • Causality: This is a common problem, especially if the nucleophile used in the reaction is large and nonpolar. When the polarity difference is minimal, both recrystallization and standard chromatography become challenging and inefficient.

Solution: Reactive Scavenging using a Bound Nucleophile

This advanced technique involves using a solid-supported reagent (a scavenger resin) that selectively reacts with and removes the unreacted electrophile from the solution. The key advantage is that the reacted scavenger is a solid and can be easily removed by simple filtration.

Experimental Protocol: Amine Scavenger Resin

  • Resin Selection: Choose a polymer-bound amine scavenger, such as aminomethylated polystyrene resin. These resins contain nucleophilic primary amine groups that will readily react with the electrophilic 4,6-dichloropyrimidine.

  • Scavenging: Dissolve your crude product mixture in a suitable solvent (e.g., dichloromethane or THF). Add the scavenger resin to the solution (typically 3-5 equivalents relative to the estimated amount of residual dichloropyrimidine).

  • Reaction: Stir the mixture at room temperature for 4-16 hours. The progress can be monitored by periodically taking a small liquid sample, filtering it, and analyzing by TLC to observe the disappearance of the 4,6-dichloropyrimidine spot.

  • Isolation: Once the scavenging is complete, simply filter the reaction mixture to remove the resin. The resin will now have the unreacted 4,6-dichloropyrimidine covalently bound to it.

  • Final Purification: Wash the resin with a small amount of fresh solvent to recover any product that may have adhered to it. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield your purified product.

Section 3: Visual Workflows and Diagrams

To better illustrate the decision-making process and the principles of the described techniques, the following diagrams have been generated.

G cluster_advanced Advanced Troubleshooting start Crude Product (Post-Reaction) workup Aqueous/Organic Extractive Workup start->workup analyze Analyze purity by TLC/HPLC workup->analyze is_pure Is it pure? analyze->is_pure is_solid Is the product a solid? is_separable Good separation on TLC? recrystallize Recrystallization Protocol is_solid->recrystallize Yes column_chrom Column Chromatography Protocol is_solid->column_chrom Yes is_solid->column_chrom No is_pure->is_solid No end_node Pure Product is_pure->end_node Yes is_separable->column_chrom Yes scavenger Reactive Scavenging Protocol is_separable->scavenger No recrystallize->analyze column_chrom->analyze scavenger->analyze

Caption: Decision workflow for purifying a product containing unreacted 4,6-dichloropyrimidine.

Caption: Principle of separating a less polar impurity from a more polar product via column chromatography.

References

  • SLT. 4,6-Dichloropyrimidine. [Link]

  • Google Patents. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
  • Google Patents.
  • PubChem. 4,6-Dichloropyrimidine. [Link]

  • Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • PubChem. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943. [Link]

  • Patsnap. Preparation method of 4, 6-dichloropyrimidine. [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. [Link]

  • Houben-Weyl. Chromatographic Methods. [Link]

Sources

Optimization

Optimizing temperature and pressure for amino-propanol coupling reactions

Welcome to the technical support center for amino-propanol coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amino-propanol coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions, specifically temperature and pressure. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in amino-propanol coupling reactions?

A1: Temperature is the primary lever to control the reaction rate. According to collision theory and the Arrhenius equation, increasing the temperature raises the kinetic energy of reactant molecules, leading to more frequent and energetic collisions.[1] This increases the proportion of molecules that can overcome the activation energy barrier to form the desired product.[1] However, an optimal temperature window exists. Exceeding this window can lead to the degradation of reactants, catalysts, or the final product, and can promote undesirable side reactions.[2][3][4] The ideal temperature provides sufficient energy to drive the reaction efficiently without compromising the integrity of the molecular components.

Q2: When should I consider optimizing pressure as a variable?

A2: Pressure is a critical parameter, particularly in reactions that involve gaseous reactants or produce a change in the number of moles of gas. Based on Le Chatelier's principle, increasing pressure will shift the equilibrium toward the side with fewer moles of gas. For many coupling reactions in the liquid phase, the effect of pressure is less about equilibrium and more about reaction kinetics and phase behavior. Elevated pressure can increase the concentration of dissolved gaseous reactants and can also raise the boiling point of solvents, allowing reactions to be run at temperatures higher than the solvent's normal boiling point.[5][6]

Q3: What are the common signs of thermal degradation in my reaction?

A3: Thermal degradation is a significant concern and can manifest in several ways.[3][4] Common indicators include:

  • Color Change: A sudden or progressive darkening of the reaction mixture (e.g., turning dark brown or black) often indicates decomposition.

  • Unexpected Byproducts: The appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate or peaks in a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis that are not related to starting materials or the desired product.

  • Decreased Yield: If increasing the temperature leads to a drop in the isolated yield after an initial increase, you have likely surpassed the thermal stability limit of one of your components.[7]

  • Gas Evolution: Unexplained gas formation can be a sign of decomposition.

Studies on 2-amino-2-methyl-1-propanol (AMP) have shown it can degrade at elevated temperatures, with identified products including compounds like 4,4-dimethyl-2-oxazolidinone, ammonia, and acetone.[2][8]

Q4: How do I know if my catalyst is deactivating due to high temperatures?

A4: Catalyst deactivation at high temperatures is a common failure mode.[9] You may suspect thermal deactivation if you observe the following:

  • Stalled Reaction: The reaction proceeds initially but then slows down or stops completely before all the starting material is consumed, even at what should be an optimal temperature.[7]

  • Inconsistent Results: You observe variability in reaction times or final yields between batches run under seemingly identical conditions.

  • Need for Higher Catalyst Loading: Over time, you find that higher catalyst loadings are required to achieve the same conversion rate.

High temperatures can cause metal catalyst particles to sinter (aggregate), reducing the active surface area, or cause the active metal to oxidize, rendering it ineffective.[9][10]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction yield is consistently low, and I suspect a kinetic issue. How should I approach temperature optimization?

Answer: A low yield is often the result of a reaction rate that is too slow. A systematic approach to temperature optimization is crucial.

  • Establish a Baseline: Run the reaction at room temperature or a previously reported "standard" temperature (e.g., 80 °C) and monitor its progress over time using TLC or LC-MS.[11][12] This provides a baseline conversion rate.

  • Incremental Increase: If the reaction is sluggish, increase the temperature in controlled increments (e.g., 10-20 °C).[13] Allow the reaction to run for a set period at each new temperature and analyze the conversion.

  • Identify the Optimum: You should observe an increase in reaction rate with temperature. The optimal temperature is typically the point at which you achieve the highest conversion in a reasonable timeframe without significant byproduct formation.[1] Be aware that some studies show an optimal range, after which the rate of CO2 absorption (a related amine reaction) can decrease, favoring the reverse reaction (desorption).[1]

  • Caution: Always be vigilant for signs of degradation as you increase the heat. If impurity levels rise sharply, you have exceeded the optimal temperature.[14]

Issue 2: Significant Side Product Formation

Question: My analysis shows multiple side products. How can temperature and pressure be used to improve the selectivity of my amino-propanol coupling?

Answer: The formation of side products indicates that alternative reaction pathways are competitive with your desired coupling. Temperature and pressure are powerful tools to control selectivity.

  • Understanding the Side Reactions: The most common side reactions are self-coupling of starting materials or degradation.[15] The activation energy for these side reactions is often different from that of the desired reaction.

  • Temperature Control:

    • If side reactions increase with heat: Your desired reaction likely has a lower activation energy than the side reactions. In this case, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the desired product.

    • If the desired reaction is too slow at low temperatures: Sometimes, a brief period of high heat is needed to initiate the reaction, followed by a longer period at a lower temperature for the remainder of the conversion.

  • Pressure Application: For reactions where a volatile byproduct is formed, applying pressure can sometimes suppress its formation by shifting the equilibrium. More commonly in liquid-phase reactions, pressure's main role is to allow for superheating the solvent, which can dramatically accelerate the desired reaction, potentially outcompeting slower side reactions.

Troubleshooting Workflow for Low Yield & Side Reactions

G start Problem: Low Yield or High Impurity Profile check_temp Is reaction temperature optimized? start->check_temp optimize_temp Screen temperatures incrementally (e.g., RT, 50°C, 80°C, 100°C) check_temp->optimize_temp No check_pressure Is pressure a relevant parameter? (e.g., gaseous reactant, superheating needed) optimize_pressure Screen reaction in sealed vessel at optimized temperature check_pressure->optimize_pressure Yes solution_found Solution: Optimal T/P Identified check_pressure->solution_found No monitor_kinetics Monitor reaction by LC-MS/TLC at each temperature optimize_temp->monitor_kinetics analyze_results Analyze Yield vs. Impurity monitor_kinetics->analyze_results analyze_results->check_pressure Optimum Found temp_too_low Hypothesis: Rate is too slow. Action: Increase Temperature. analyze_results->temp_too_low Low conversion, low impurities temp_too_high Hypothesis: Degradation occurs. Action: Decrease Temperature. analyze_results->temp_too_high Low yield, high impurities temp_too_low->optimize_temp temp_too_high->optimize_temp optimize_pressure->solution_found reassess Re-evaluate other parameters (Solvent, Catalyst, Reagents) solution_found->reassess If still unsuccessful

Caption: A workflow for troubleshooting low yield by systematically optimizing temperature and then pressure.

Issue 3: Incomplete Conversion

Question: My reaction starts but stalls before the limiting reagent is fully consumed. How can I drive it to completion?

Answer: A stalled reaction suggests that the activation energy barrier is not being consistently overcome or that an inhibitor (including a deactivated catalyst) is present.

  • Gentle Heating: A modest increase in temperature can often provide the necessary energy to push the reaction to completion.[16]

  • Extended Reaction Time: Sterically hindered couplings can be notoriously slow.[17] Before drastically changing conditions, ensure you have allowed sufficient time (e.g., 12-24 hours) at a moderate temperature.

  • Solvent Choice: The solvent plays a critical role. If the reactants or intermediates are not well-solvated, the reaction rate can plummet.[18] Ensure you are using an appropriate solvent with a boiling point that accommodates your target temperature. For example, solvents like DMF, NMP, or DMA are often used for their high boiling points and excellent solvating properties.[11][18]

  • Pressure Application: In a sealed vessel, increasing the temperature above the solvent's boiling point (superheating) under autogenous pressure can be highly effective. This "pressure-cooking" approach can dramatically increase the reaction rate and drive sluggish reactions to completion.

Relationship Between Key Reaction Parameters

G cluster_input Input Variables cluster_output Reaction Outcomes Temp Temperature Rate Reaction Rate Temp->Rate Increases (to a point) SideProducts Side Products & Degradation Temp->SideProducts Increases (esp. at high T) Pressure Pressure Pressure->Rate Increases Yield Desired Product Yield Rate->Yield Positively Correlated SideProducts->Yield Inversely Correlated

Caption: Interplay between temperature, pressure, reaction rate, and product outcomes.

Experimental Protocols & Data

Protocol 1: Systematic Temperature Optimization

This protocol outlines a method for finding the optimal reaction temperature.

  • Setup: Prepare 4-5 identical reactions in parallel (e.g., in a multi-well reaction block or separate flasks). Use clean, dry glassware.[7]

  • Reagents: Add the substrate, amino-propanol, catalyst, and solvent to each vessel. Ensure all reagents are added accurately.

  • Temperature Gradient: Place each reaction at a different, controlled temperature (e.g., 25°C, 45°C, 65°C, 85°C).

  • Monitoring: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction. Quench the aliquot immediately to stop the reaction.[7]

  • Analysis: Analyze each aliquot by a suitable method (LC-MS, GC-MS, or NMR) to determine the percentage conversion to product and the formation of any major impurities.

  • Evaluation: Plot the conversion and impurity levels against temperature and time to identify the condition that provides the best yield and purity profile in the shortest time.

Data Summary Table

The following table provides general starting points for various amino-propanol coupling reactions. These should be considered starting points for optimization.

Reaction TypeTypical Temperature Range (°C)Pressure ConditionsCommon SolventsKey Considerations
Buchwald-Hartwig Amination 80 - 120 °CAmbient or Sealed VesselToluene, Dioxane, DMFCatalyst and ligand choice are critical. High temps can degrade catalysts.
Reductive Amination 0 - 60 °CAmbient to 50 psi (H₂)Methanol, DichloromethaneTemperature control is key to prevent over-reduction or side reactions.
Amide Coupling (Peptide-like) 25 - 75 °CAmbientDMF, NMP, DCMSteric hindrance may require longer reaction times or higher temperatures.[17]
High-Temperature Couplings 100 - 150 °CSealed Vessel (Autogenous)DMAc, NMP, DMSOUsed for unreactive substrates; risk of thermal degradation is high.

Safety First: Handling Amino-Propanol Reactions

Working with amino-propanols, especially at elevated temperatures and pressures, requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19][20][21]

  • Ventilation: Conduct all reactions in a well-ventilated chemical fume hood.[22] Amino-propanols and many solvents are volatile and can be harmful if inhaled.

  • Pressure Safety: When using sealed vessels for high-pressure reactions, ensure the vessel is rated for the intended temperature and resulting pressure. Never exceed the manufacturer's limits. Use a blast shield.

  • Material Compatibility: Ensure all reaction components are compatible with the chosen reactants and solvents, especially under high-temperature conditions, to avoid corrosion or vessel failure.[5]

  • Spill & Disposal: Have appropriate spill control materials available. Dispose of all chemical waste according to your institution's guidelines.[19]

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) for all reagents and follow all established laboratory safety procedures at your institution.[19][22][23]

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Various Authors. (2017). Would catalyst lose its activity when coupling reactions meet a pause on heating? ResearchGate. [Link]

  • ACS Publications. Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one: Experiments and Kinetics Modeling. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (2020). Thermal Degradation Rate and Kinetic Modeling of CO2-Loaded Amine Solvent Blends of 2-Amino-2-methyl-1-propanol and 1-Amino-2-propanol. [Link]

  • ACS Publications. (2022). Densities of CO2-Loaded and Unloaded 3-Amino-1-propanol Aqueous Solutions and Their Blends with 2-Amino-2-methyl-1-propanol at High Pressures. ACS Omega. [Link]

  • SAE International. (1989). High Temperature Deactivation of Three-Way Catalyst. [Link]

  • ResearchGate. Optimization of the Temperature, Solvent, and Additive. [Link]

  • ResearchGate. CO2 chemical absorption in 3-amino-1-propanol aqueous solutions in BC reactor. [Link]

  • PMC. (2018). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. [Link]

  • SIELC Technologies. Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Reaction Kinetics of CO2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions in the Temperature Range of 298−313 K Using the Stopped-Flow Technique. [Link]

  • SSRN. (2021). Best practices for the measurement of 2-amino-2-methyl-1-propanol, piperazine and their degradation products in amine plant emissions. [Link]

  • LinkedIn. (2017). Effect of Temperature on Amine-CO2 Reaction Kinetics. [Link]

  • ResearchGate. (2016). Evaluation of Emissions of 2-Amino-2-Methyl-1-Propanol Degradation Products by adding Degradation Reactions to the Carbon Dioxide Capture Unit. [Link]

  • Loba Chemie. (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. [Link]

  • PubMed. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. [Link]

  • Chemistry Stack Exchange. (2021). Temperature control and side reactions in PPAA (T3P) couplings. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction? [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Semantic Scholar. (2006). Analysis of Temperature Policies for Batch Reactors with Concentration Independent Catalyst Deactivation. [Link]

  • ACS Publications. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. [Link]

  • CBSE. (2025). CBSE Examination Paper-2025 Chemistry. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • ResearchGate. (2019). Effect of Blending Ratio and Temperature on CO2 Solubility in Blended Aqueous Solution of Monoethanolamine and 2-Amino-2-methyl-propanol. [Link]

  • ACS Publications. (2020). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • PMC. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. [Link]

  • ChemRxiv. (2022). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. [Link]

  • PubMed. (1985). Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents. [Link]

  • PMC. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • Lab Alley. Propanol Safety & Hazards. [Link]

  • MDPI. (2023). Absorption and Desorption Heat of Carbon Dioxide Capture Based on 2-Amino-2-Methyl-1-Propanol. [Link]

  • ResearchGate. (2019). Kinetic effect and absorption performance of piperazine activator into aqueous solutions of 2-amino-2-methyl-1-propanol through post-combustion CO2 capture. [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Amino-1-propanol. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • ACS Publications. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. Cross-Dehydrogenative Coupling Reactions by Transition-Metal and Aminocatalysis for the Synthesis of Amino Acid Derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing the Hygroscopic Nature of Pyrimidine Amino Alcohols During Processing

Welcome to the technical support center for handling hygroscopic pyrimidine amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling hygroscopic pyrimidine amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the moisture-sensitive nature of these critical compounds. Pyrimidine amino alcohols are foundational building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—can significantly impact experimental reproducibility, product stability, and overall process efficiency.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively. The protocols and explanations provided herein are grounded in established scientific principles to ensure the integrity and success of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the processing of hygroscopic pyrimidine amino alcohols. Each problem is followed by a root cause analysis, detailed solutions, and preventative measures.

Problem 1: Inaccurate and Unstable Weight Measurements During Weighing

Issue: You are attempting to weigh a pyrimidine amino alcohol powder on an analytical balance, but the reading continuously increases, making it impossible to obtain a stable and accurate measurement.

Root Cause Analysis: The compound is actively absorbing moisture from the ambient laboratory air.[2] Hygroscopic materials can rapidly gain mass as they adsorb water molecules onto their surface. This is particularly problematic in environments with high relative humidity (RH). The continuous change in mass leads to significant errors in the preparation of solutions with accurate concentrations, which can compromise the validity of downstream experiments.[2]

Solutions & Protocols:

  • Work in a Controlled Environment:

    • Glove Box: The most effective solution is to handle the compound inside a glove box with a controlled, low-humidity atmosphere (ideally <10% RH).[2] This isolates the compound from ambient moisture.

    • Low-Humidity Room: If a glove box is unavailable, perform the weighing in a dedicated low-humidity room.[3]

  • Rapid Weighing Technique:

    • Acclimatization: Before opening, allow the sealed container of the pyrimidine amino alcohol to equilibrate to room temperature inside a desiccator for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder.[2]

    • Preparation: Have all necessary tools (spatula, weigh boat, receiving vial) clean, dry, and ready before opening the main container.

    • Minimize Exposure: Open the container for the shortest possible time. Quickly transfer an approximate amount of the powder to a pre-tared weigh boat or directly into the receiving vial.

    • Seal Immediately: Tightly reseal the main container immediately after dispensing the powder.[4]

  • Weighing by Difference:

    • Tare the analytical balance with the sealed container of the pyrimidine amino alcohol on it.

    • Remove the container from the balance, quickly dispense the desired amount of powder into your receiving vessel, and immediately reseal the container.

    • Place the sealed container back on the tared balance. The negative value displayed is the accurate mass of the powder you dispensed. This method minimizes the time the hygroscopic material is exposed to the atmosphere.[2]

Preventative Measures:

  • Always store pyrimidine amino alcohols in a desiccator containing an active desiccant like silica gel or calcium sulfate.[4][5]

  • For frequently used compounds, consider aliquoting the bulk material into smaller, single-use vials under a controlled atmosphere (e.g., inside a glove box). This minimizes the repeated exposure of the bulk material to ambient air.[6]

Problem 2: Powder Clumping, Caking, and Poor Flowability

Issue: The pyrimidine amino alcohol powder is not free-flowing. Instead, it appears clumpy, has formed solid cakes, and adheres to spatulas and container walls, making handling and transfer difficult.[4][7]

Root Cause Analysis: Moisture absorption leads to the formation of liquid bridges between individual powder particles. These bridges create strong cohesive forces, causing the particles to agglomerate and resulting in clumping and caking.[7][8] This phenomenon significantly degrades the powder's flowability, which can halt manufacturing processes such as blending, hopper feeding, and die-filling for tablet production.[7][9]

Solutions & Protocols:

  • Drying the Material: If the compound has already absorbed moisture, it may be necessary to dry it before use.

    • Vacuum Oven Drying: This is a common and effective method.

      • Spread the clumped powder in a thin layer on a clean glass or stainless steel tray.

      • Place the tray in a vacuum oven.

      • Apply vacuum and gently heat the sample. Crucially, consult the compound's Safety Data Sheet (SDS) or technical data sheet for the maximum allowable temperature to avoid thermal degradation. [4]

      • Dry until a constant weight is achieved.

    • Desiccator Drying: For less severe cases, drying over a high-efficiency desiccant (e.g., phosphorus pentoxide) in a vacuum desiccator may be sufficient.[10][11] This is a gentler method but may take longer.

  • Improving Flowability for Processing:

    • Controlled Humidity Processing: Whenever possible, conduct processing steps like blending and milling in an environment with controlled low humidity.[12]

    • Use of Glidants: In a formulation context, the addition of excipients known as glidants (e.g., colloidal silicon dioxide) can improve powder flow by reducing inter-particle friction. However, this is only applicable if the final formulation allows for such additives.

Preventative Measures:

  • Strict adherence to proper storage in airtight containers within desiccators is the primary preventative measure.[4]

  • Implement a "first-in, first-out" inventory system to ensure that older stock, which may have had more opportunities for moisture exposure, is used first.

  • For large-scale processing, consider investing in humidity-controlled processing equipment.

Problem 3: Inconsistent Analytical Results and Chemical Instability

Issue: You are observing poor reproducibility in your experiments. For example, HPLC purity analysis shows new impurity peaks over time, or bioassay results are inconsistent from batch to batch.

Root Cause Analysis: The absorbed water is not an inert component. It can act as a reactant or a plasticizer, leading to:

  • Chemical Degradation: Water can facilitate hydrolysis of labile functional groups within the pyrimidine amino alcohol structure, leading to the formation of degradation products.[2][13] This directly impacts the purity and potency of the compound.

  • Physical State Changes: Absorbed moisture can induce changes in the solid-state properties of the compound, such as converting an anhydrous crystalline form to a hydrate or even causing a transition to an amorphous state.[14] These different solid forms can have varying solubility and bioavailability, leading to inconsistent results in biological assays.[2]

Solutions & Protocols:

  • Characterize the Material: Before use, especially for a new batch or a container that has been open for some time, it is prudent to characterize the material.

    • Karl Fischer Titration: This is the gold standard for accurately determining the water content of a sample.

    • Thermogravimetric Analysis (TGA): TGA can help quantify the amount of volatile components (including water) in a sample and identify the temperatures at which they are lost.[14]

    • Powder X-ray Diffraction (PXRD): PXRD can identify the solid-state form of the compound and detect any changes from the anhydrous form to a hydrate.

  • Stability Testing: Conduct formal stability studies under various temperature and humidity conditions, as outlined by the International Council for Harmonisation (ICH) guidelines (e.g., ICH Q1A).[15][16][17] This will help you understand the degradation pathways and establish a proper re-test period and storage conditions.

Preventative Measures:

  • Use fresh, unopened containers of the pyrimidine amino alcohol whenever possible for critical experiments.[2]

  • Always prepare solutions fresh and avoid long-term storage of solutions, especially in aqueous buffers, unless stability data supports it.

  • Package the final drug product in materials with a low water vapor permeation rate to protect it from moisture during its shelf life.[12][18]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store hygroscopic pyrimidine amino alcohols in the lab?

A1: The best practice is multi-layered protection. The primary container should be tightly sealed.[4] For extra security, wrap the cap/lid junction with Parafilm®.[6] This sealed container should then be stored inside a desiccator.[19] The desiccator should contain a desiccant with a color indicator (e.g., indicating silica gel) so you can visually monitor its activity and regenerate or replace it when it becomes saturated.[5] For highly sensitive materials, a vacuum desiccator provides an even higher level of protection.[10][20]

Q2: Can I dry a pyrimidine amino alcohol in a standard laboratory oven?

A2: It is generally not recommended to use a standard laboratory oven that is open to the atmosphere.[4] While it provides heat, it does not remove the moist air, and the heating can actually accelerate degradation in the presence of atmospheric oxygen and humidity. A vacuum oven is the preferred method as it removes moisture at lower temperatures, reducing the risk of thermal decomposition.[21]

Q3: How do I choose the right desiccant for my desiccator?

A3: The choice depends on the desired level of dryness and the specific application.

  • Silica Gel: A common, all-purpose desiccant, good for general storage.[5][19]

  • Calcium Sulfate (Drierite®): A more efficient desiccant than silica gel, suitable for protecting highly sensitive materials.[5]

  • Molecular Sieves: Very efficient at low humidity levels and can selectively adsorb water.[1]

  • Phosphorus Pentoxide (P₂O₅): An extremely efficient but also corrosive and hazardous desiccant, reserved for applications requiring the most stringent anhydrous conditions. Always check for chemical compatibility between your compound and the desiccant.

Q4: My lab has very high humidity. What are some facility-level controls I can suggest?

A4: For labs consistently dealing with hygroscopic materials, facility-level controls are a worthwhile investment. Suggesting the installation of a dedicated dehumidification system for the weighing room or the entire laboratory can create a more controlled environment.[6] This proactive approach can prevent many of the handling issues before they start and improve the reliability of all moisture-sensitive experiments conducted in the lab.

Visualized Workflows and Data

Decision Workflow for Handling a New Batch of Pyrimidine Amino Alcohol

This diagram outlines the logical steps to take when receiving and preparing to use a new batch of a hygroscopic pyrimidine amino alcohol.

G cluster_0 A Receive New Batch B Store Immediately in Desiccator A->B Upon Arrival C Acclimatize to Room Temp in Desiccator Before Use B->C Prior to Experiment D Is a Controlled Environment (Glove Box) Available? C->D E Perform Weighing & Handling Inside Glove Box D->E Yes F Use Rapid Weighing Technique & Weigh by Difference D->F No H Observe for Clumping or Instability? E->H F->H G Proceed with Experiment H->G No I Characterize Material (KF, TGA, PXRD) H->I Yes J Dry Material (Vacuum Oven) I->J J->D Re-weigh caption Fig 1. Decision workflow for handling hygroscopic compounds.

Humidity Control Using Saturated Salt Solutions

For certain experiments, maintaining a specific, constant relative humidity (RH) is necessary. This can be achieved in a sealed container (like a desiccator) by using saturated salt solutions. The table below lists several common salts and the approximate RH they maintain in a sealed chamber at 25°C.[22][23][24][25]

SaltRelative Humidity (RH) at 25°CWater Activity (aw)
Lithium Chloride (LiCl)~11%0.113
Magnesium Chloride (MgCl₂)~33%0.328
Potassium Carbonate (K₂CO₃)~43%0.432
Magnesium Nitrate (Mg(NO₃)₂)~53%0.529
Sodium Chloride (NaCl)~75%0.75
Potassium Chloride (KCl)~84%0.84

Table 1: Equilibrium relative humidity values for various saturated salt solutions at 25°C. Data sourced from multiple studies.[23][24][25]

Protocol for Preparing a Saturated Salt Solution Humidity Chamber:

  • Select the appropriate salt from Table 1 to achieve the desired relative humidity.

  • In a glass beaker, add the salt to deionized water while stirring until no more salt will dissolve and a slurry of excess solid salt remains at the bottom. This ensures the solution is saturated.[22]

  • Pour this slurry into the bottom chamber of a clean, dry desiccator, ensuring there is a substantial amount of undissolved solid.[22]

  • Place the perforated sample plate above the slurry.

  • Place your sample on the plate.

  • Seal the desiccator and allow the atmosphere inside to equilibrate for at least 24 hours before considering the RH to be stable.

References

  • What We Know About Desiccators. (n.d.). Google Cloud.
  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
  • The Effect of Moisture on Powder Flow and on Compaction and Physical Stability of Tablets. (n.d.). Google Cloud.
  • What Is a Laboratory Desiccator and What Is It Used For. (n.d.). POBEL.
  • Lab Desiccator Guide | What Is A Desiccator? (n.d.). Boekel Scientific.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • Moisture Impact on Powder Safety, Stability, and Processing. (n.d.). Delft Solids Solutions.
  • Laboratory Desiccators: Uses, Types, and Sample Protection Explained. (2025, December 24). Bostonmedsupply.
  • API Hygroscopicity. (n.d.). Pharma Innovation.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific.
  • 3 Ways to Handle Hygroscopic Material Challenges. (2019, January 7). Vesta® Nutra.
  • Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. (n.d.). Benchchem.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate.
  • Managing the Impact of Humidity on Powders. (2024, November 11). AZoM.
  • Mixing & Drying Hygroscopic Materials. (2025, December 9). PerMix.
  • SATURATED SALT SOLUTIONS FOR CONTROLLING RELATIVE HUMIDITY. (n.d.). Google Cloud.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
  • Humidity Fixed Points of Binary Saturated Aqueous Solutions. (n.d.). PMC - NIH.
  • RH values, and water activity (aw) of saturated salt at temperature 30 °C. (n.d.). ResearchGate.
  • WATER ACTIVITY OF SATURATED SALT SOLUTION AT 5, 15, 25 AND 35C. (n.d.). ResearchGate.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). Google Cloud.
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28). PMC - NIH.
  • Q1A(R2) Guideline. (n.d.). ICH.
  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Interpretation of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol

Executive Summary This guide provides a definitive spectral analysis of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol , a critical intermediate scaffold often used in the synthesis of kinase inhibitors (e.g., substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectral analysis of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol , a critical intermediate scaffold often used in the synthesis of kinase inhibitors (e.g., substituted aminopyrimidines).

Unlike standard spectral databases, this comparison guide focuses on the diagnostic utility of the NMR data. It objectively compares the product against its starting material (4,6-dichloropyrimidine) to validate reaction success and evaluates solvent performance (DMSO-d₆ vs. CDCl₃) to optimize proton visibility.

Part 1: Structural Context & Reaction Monitoring

To interpret the spectrum accurately, one must understand the transformation from the precursor. The synthesis typically involves a nucleophilic aromatic substitution (


) of 4,6-dichloropyrimidine  with 3-amino-1-propanol .
Comparative Analysis: Precursor vs. Product

The most reliable method to confirm product formation is tracking the "Diagnostic Shift" of the pyrimidine H-5 proton and the appearance of the aliphatic chain.

FeaturePrecursor: 4,6-DichloropyrimidineProduct: 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanolDiagnostic Note
Symmetry

Symmetric
AsymmetricLoss of symmetry is the first indicator.
H-2 (Pyrimidine) ~8.80 ppm (s)~8.35 ppm (s) Shifts upfield slightly due to amine electron donation.
H-5 (Pyrimidine) ~7.50 ppm (s)~6.50 ppm (s) CRITICAL: Significant upfield shift (~1.0 ppm) due to the mesomeric effect (+M) of the new NH group.
Aliphatic Region Empty3 Distinct Multiplets 1.7–3.6 ppm range populated by the propyl chain.
Exchangeables NoneNH (~7.6 ppm) & OH (~4.5 ppm) Visible in DMSO-d₆; variable in CDCl₃.
Visualization: Synthesis & Signal Evolution

The following diagram illustrates the chemical transformation and the corresponding spectral changes.[1][2][3][4]

ReactionLogic SM Starting Material 4,6-Dichloropyrimidine (Symmetric, H-5 @ 7.5 ppm) Product Product 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol (Asymmetric, H-5 @ 6.5 ppm) SM->Product SNAr Substitution (Base/Heat) Reagent Reagent 3-Amino-1-propanol Reagent->Product

Figure 1: Reaction pathway highlighting the critical symmetry break and chemical shift evolution of the H-5 proton.

Part 2: Solvent Selection Guide (Performance Comparison)

The choice of deuterated solvent drastically alters the spectral quality, particularly for the exchangeable protons (NH and OH).[5]

Solvent Comparison Table
ParameterDMSO-d₆ (Recommended) CDCl₃ (Alternative) MeOD (Verification)
Solubility Excellent (High Polarity)Moderate (May require warming)Excellent
NH Signal Sharp/Broad Triplet (Visible)Broad/Invisible (Exchange)Disappears (H/D Exchange)
OH Signal Triplet (Couples to CH₂)Broad Singlet (No coupling)Disappears (H/D Exchange)
H-5 Shift ~6.50 ppm~6.45 ppm~6.50 ppm
Water Peak 3.33 ppm (Interferes with N-CH₂)1.56 ppm (Clear of key peaks)4.87 ppm

Expert Insight:

  • Primary Characterization: Use DMSO-d₆ .[6] The ability to see the OH proton split into a triplet (due to coupling with the adjacent

    
    ) and the NH signal confirms the integrity of the functional groups.
    
  • Verification: If the aliphatic region is crowded, use MeOD to "erase" the NH and OH signals, simplifying the spectrum to just the carbon-bound protons.

Part 3: Detailed Spectral Interpretation (DMSO-d₆)

Sample Conditions: ~10 mg sample in 0.6 mL DMSO-d₆ at 298 K. 400 MHz or higher recommended.

Aromatic Region (The Pyrimidine Core)
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     8.35 ppm (1H, s, H-2):  This proton is located between the two ring nitrogens. It is the most deshielded signal due to the combined electronegativity of both nitrogen atoms.
    
  • 
     7.60 ppm (1H, br t, NH):  The exocyclic amine proton. It appears as a broad triplet due to coupling with the adjacent 
    
    
    
    protons (
    
    
    Hz). Note: If the sample is acidic, this may shift downfield.
  • 
     6.50 ppm (1H, s, H-5):  The diagnostic signal. It is shielded by the electron density donated by the exocyclic nitrogen. It appears as a singlet, though high-resolution scans may show a very small meta-coupling (
    
    
    
    ) to H-2.
Aliphatic Region (The Propyl Linker)

The propyl chain displays a classic spin system:


 (or more accurately 

).
  • 
     4.50 ppm (1H, t, OH):  In dry DMSO, the hydroxyl proton couples to the adjacent methylene (
    
    
    
    Hz), appearing as a triplet. In "wet" DMSO or CDCl₃, this collapses to a broad singlet.
  • 
     3.48 ppm (2H, q or br t, 
    
    
    
    ):
    The methylene group next to the oxygen. It is deshielded by the oxygen but typically slightly upfield of the nitrogen-adjacent protons in this specific scaffold.
  • 
     3.35 ppm (2H, q/m, 
    
    
    
    ):
    Caution: This signal often overlaps with the residual water peak in DMSO (3.33 ppm). It couples to both the NH and the central methylene.
  • 
     1.68 ppm (2H, quin, 
    
    
    
    ):
    The central methylene. It appears as a quintet (J ~ 6-7 Hz) because it couples to four neighboring protons (
    
    
    and
    
    
    ) which have similar coupling constants.
Connectivity Logic (COSY Visualization)

To confirm the assignment, one would look for the following correlations in a 2D COSY experiment.

COSY_Logic cluster_aromatic Aromatic (No COSY to Aliphatic) NH NH (7.6 ppm) NCH2 N-CH2 (3.35 ppm) NH->NCH2 3J MidCH2 Central CH2 (1.68 ppm) NCH2->MidCH2 3J OCH2 O-CH2 (3.48 ppm) MidCH2->OCH2 3J OH OH (4.5 ppm) OCH2->OH 3J (DMSO only) H2 H-2 (8.35) H5 H-5 (6.50)

Figure 2: COSY connectivity network. Red dashed lines indicate scalar coupling visible in 2D NMR.

Part 4: Experimental Protocol

Method A: Standard Characterization (DMSO-d₆)
  • Preparation: Dissolve 5–10 mg of the product in 0.6 mL of DMSO-d₆ (99.9% D).

  • Acquisition:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds to ensure full relaxation of the isolated H-2 proton.
    • Scans: 16–32 scans are usually sufficient.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.

Method B: The "D₂O Shake" (Validation)

To confirm the identity of the NH and OH peaks:

  • Run the standard spectrum in DMSO-d₆ or CDCl₃.

  • Add 1–2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously and let settle for 2 minutes.

  • Re-run the spectrum.

    • Result: The signals at ~7.6 ppm (NH) and ~4.5 ppm (OH) will disappear or diminish significantly. The triplets/quartets of the adjacent

      
       groups will collapse into simpler multiplets (triplets become doublets, etc., if coupling was resolved).
      

References

  • PubChem. (n.d.).[7] 4-Amino-6-chloropyrimidine Spectral Data. National Library of Medicine. Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

Comparative

HPLC Method Development for Purity Analysis of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol

The following guide details the High-Performance Liquid Chromatography (HPLC) method development for the purity analysis of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol , a critical intermediate in the synthesis of pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the High-Performance Liquid Chromatography (HPLC) method development for the purity analysis of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol , a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors.

This guide compares a Generic Neutral Method against an Optimized Acidic Core-Shell Method , demonstrating why the latter is required for reliable quantification of the target compound and its specific impurities.

Introduction: The Analytical Challenge

The synthesis of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol typically involves a Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) of 4,6-dichloropyrimidine  with 3-amino-1-propanol . This reaction, while efficient, generates a predictable impurity profile that challenges standard chromatographic methods.
Critical Impurity Profile
  • Target (Mono-substituted): 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol.[1] Contains one polar side chain and one lipophilic chloro group.

  • Impurity A (Di-substituted): 4,6-bis[(3-hydroxypropyl)amino]pyrimidine.[1] Formed by over-reaction. Significantly more polar than the target.

  • Impurity B (Starting Material): 4,6-Dichloropyrimidine.[2][3] Highly lipophilic, elutes late.

  • Impurity C (Hydrolysis): 6-Chloro-4-pyrimidinol.[1] Acidic/Phenolic nature.

The Challenge: A standard C18 method often fails to resolve the polar Di-substituted impurity from the void volume while simultaneously causing peak tailing for the basic secondary amine of the target.

Comparative Method Analysis

We compared two methodological approaches. The Generic Method represents a standard starting point in many labs, while the Optimized Method applies modern stationary phase chemistry and pH control to address specific molecular interactions.

Table 1: Performance Comparison
FeatureMethod A: Generic (Alternative)Method B: Optimized (Recommended)
Column Standard C18 (5 µm, Fully Porous)C18 Core-Shell (2.6 µm) (e.g., Kinetex/Cortecs)
Mobile Phase A Water (Neutral pH)0.1% Phosphoric Acid (pH ~2.5)
Mobile Phase B MethanolAcetonitrile
Target Peak Shape Asymmetric (Tailing Factor > 1.[1]8)Sharp (Tailing Factor < 1.2)
Resolution (

)
< 1.5 (Target vs. Impurity A)> 3.5 (Target vs. Impurity A)
Run Time 25 Minutes12 Minutes
Mechanism Hydrophobic Interaction onlyHydrophobic + Silanol Suppression
Analysis of Failure (Method A)

In neutral conditions, residual silanols on the silica surface (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) are ionized (

). The basic nitrogen of the target compound (

of secondary amine

, though reduced by the pyrimidine ring) interacts electrostatically with these silanols, causing severe peak tailing . Furthermore, the polar Di-substituted impurity elutes too quickly (low

), often co-eluting with the solvent front.
Analysis of Success (Method B)
  • Low pH (2.5): Protonates the residual silanols (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), eliminating cation-exchange interactions and sharpening the peak.
    
  • Core-Shell Technology: Reduces diffusion paths, significantly increasing theoretical plates (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and resolution (
    
    
    
    ) without high backpressure.
  • Acetonitrile: Provides sharper peaks and lower absorbance at low UV wavelengths compared to Methanol.

Recommended Protocol: Optimized Acidic Method

This protocol is designed to be self-validating . The System Suitability Test (SST) criteria ensure the method is performing correctly before sample analysis.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent Core-Shell C18.[1]

  • Column Temp: 40°C (Improves mass transfer and reduces viscosity).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm (Primary) and 270 nm (Secondary).

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Mobile Phase A (MPA): Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.
    
  • Mobile Phase B (MPB): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain Polar Impurities)
2.05Isocratic End
8.060Linear Gradient (Elute Target)
9.090Wash (Elute Non-polar Dichloropyrimidine)
10.090Hold Wash
10.15Re-equilibration
12.05End of Run
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).

  • Working Solution: Dilute Stock 1:10 to obtain 0.1 mg/mL .

Visualization of Method Logic

The following diagram illustrates the chemical logic driving the separation and the impurity origins.

MethodLogic SM1 4,6-Dichloropyrimidine (Lipophilic, Late Eluter) Reaction SNAr Reaction (Nucleophilic Substitution) SM1->Reaction Method Optimized Method: Low pH (2.5) + C18 SM1->Method Unreacted SM2 3-Amino-1-propanol (Polar, Void Volume) SM2->Reaction Target TARGET: 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol (Moderate Polarity) Reaction->Target 1 eq. Amine ImpurityA Impurity A (Di-sub): 4,6-bis(amino) product (High Polarity, Early Eluter) Reaction->ImpurityA Excess Amine Target->Method ImpurityA->Method Result Separation Outcome: 1. Impurity A (2-3 min) 2. Target (6-7 min) 3. SM1 (9-10 min) Method->Result

Caption: Reaction pathway and chromatographic separation logic for critical impurities.

System Suitability & Validation (Trustworthiness)

To ensure the method is "Self-Validating," every sequence must begin with a System Suitability Test (SST).

SST Criteria:
  • Resolution (

    
    ):  > 2.0 between the Target peak and any adjacent impurity (specifically the hydrolysis product if present).
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.5 for the Target peak. (Failure indicates column aging or pH drift).
  • Precision: %RSD of peak area < 1.0% for 5 replicate injections of the Standard.

Mechanistic Explanation of Choices (Expertise)
  • Why Phosphoric Acid? Phosphate buffers are UV transparent at 254 nm. Formic acid is an alternative but has higher background absorbance at low wavelengths.

  • Why Gradient? An isocratic method cannot simultaneously resolve the early eluting "Di-sub" impurity and elute the highly retained "Dichloropyrimidine" starting material within a reasonable time.

  • Why 254 nm? The pyrimidine ring has a strong absorbance maximum (

    
    ) near 250-260 nm, providing high sensitivity for both the chlorinated target and the impurities.
    

References

  • National Center for Biotechnology Information (NCBI). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.[1] PMC. Available at: [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link][1]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Chloropyrimidine Derivatives

Introduction Chloropyrimidine derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous FDA-approved pharmaceuticals.[1] Their prevalence is due to the pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chloropyrimidine derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous FDA-approved pharmaceuticals.[1] Their prevalence is due to the pyrimidine ring's ability to engage in various biological interactions and the chlorine substituent's role as a versatile synthetic handle and a modulator of electronic properties.[2][3] Understanding the fragmentation behavior of these molecules under mass spectrometric analysis is paramount for their unambiguous identification, structural elucidation of novel analogues, and impurity profiling in pharmaceutical manufacturing.[4]

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of chloropyrimidine derivatives, focusing on the influence of ionization techniques and substitution patterns. We will explore the causal mechanisms behind the observed fragmentation pathways, providing field-proven insights for researchers, scientists, and drug development professionals.

The Influence of Ionization on Fragmentation Pathways

The choice of ionization method fundamentally dictates the initial energy imparted to the molecule, thereby governing the subsequent fragmentation cascade. The two most common techniques, Electron Ionization (EI) and Collision-Induced Dissociation (CID) following soft ionization (like Electrospray Ionization - ESI), produce distinct yet complementary fragmentation data.

Electron Ionization (EI) Fragmentation: A Hard Ionization Approach

EI is a high-energy process that typically generates a radical cation (M+•) and induces extensive fragmentation. This technique is most commonly coupled with Gas Chromatography (GC-MS) for the analysis of volatile and thermally stable compounds.[5]

The fragmentation of chloropyrimidines under EI is characterized by a series of well-defined neutral losses and ring cleavages. A primary and highly characteristic fragmentation pathway for many chloro-aromatic compounds is the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl).[6] This is followed by the sequential loss of small, stable molecules like hydrogen cyanide (HCN), reflecting the cleavage of the pyrimidine ring.

Characteristic EI Fragmentation Pathways:

  • Loss of Chlorine (•Cl): The molecular ion often undergoes homolytic cleavage to lose a chlorine radical, forming an [M-Cl]+ cation.

  • Loss of Hydrogen Chloride (HCl): A common rearrangement involves the abstraction of a hydrogen atom, typically from an adjacent carbon, to eliminate a neutral HCl molecule.

  • Loss of Hydrogen Cyanide (HCN): Cleavage of the pyrimidine ring frequently results in the loss of one or more molecules of HCN, a signature fragmentation for nitrogen-containing heterocycles.

  • Retro-Diels-Alder (RDA) Reaction: In some substituted pyrimidines, a retro-Diels-Alder reaction can occur, leading to the fragmentation of the six-membered ring.

Diagram: Generalized EI Fragmentation of a Chloropyrimidine

EI_Fragmentation M [M]+• Chloropyrimidine M_minus_Cl [M-Cl]+ (m/z M-35) M->M_minus_Cl - •Cl M_minus_HCl [M-HCl]+• (m/z M-36) M->M_minus_HCl - HCl M_minus_Cl_minus_HCN [M-Cl-HCN]+ (m/z M-62) M_minus_Cl->M_minus_Cl_minus_HCN - HCN M_minus_HCl_minus_HCN [M-HCl-HCN]+• (m/z M-63) M_minus_HCl->M_minus_HCl_minus_HCN - HCN

Caption: Generalized EI fragmentation pathways for a chloropyrimidine derivative.

Collision-Induced Dissociation (CID) of Protonated Molecules: A Softer Approach

In contrast to EI, soft ionization techniques like ESI generate even-electron protonated molecules ([M+H]+). Subsequent fragmentation is induced by colliding these ions with an inert gas in a collision cell, a process known as Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).[7][8] This is the standard method in Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

The fragmentation of protonated chloropyrimidines often proceeds through different pathways compared to their radical cation counterparts. The location of protonation, which is influenced by the basicity of the nitrogen atoms and any substituents, can significantly direct the fragmentation cascade.[10]

Characteristic CID Fragmentation Pathways of [M+H]+:

  • Loss of HCl: Similar to EI, the loss of a neutral HCl molecule is a common and often dominant fragmentation pathway.

  • Loss of HCN: Ring cleavage with the elimination of HCN is also frequently observed.

  • Loss of Substituents: If other substituents are present on the pyrimidine ring, their loss as neutral molecules is a common fragmentation route.

  • Retro-cycloaddition processes: For certain derivatives, retro-cycloaddition reactions can occur in the protonated species.[11]

Diagram: Generalized CID Fragmentation of a Protonated Chloropyrimidine

CID_Fragmentation MH [M+H]+ Protonated Chloropyrimidine MH_minus_HCl [M+H-HCl]+ (m/z M-35) MH->MH_minus_HCl - HCl MH_minus_HCN [M+H-HCN]+ (m/z M-26) MH->MH_minus_HCN - HCN MH_minus_HCl_minus_HCN [M+H-HCl-HCN]+ (m/z M-62) MH_minus_HCl->MH_minus_HCl_minus_HCN - HCN

Caption: Generalized CID fragmentation pathways for a protonated chloropyrimidine.

Comparative Analysis of Chloropyrimidine Isomers

Isomer Structure Expected Key Fragments (EI & CID) Rationale for Differentiation
2-Chloropyrimidine Cl at position 2Loss of •Cl, HCl, and sequential loss of two HCN molecules.The proximity of the chlorine to both ring nitrogens may facilitate specific rearrangement pathways leading to unique fragment ion intensities.
4-Chloropyrimidine Cl at position 4Loss of •Cl, HCl, and sequential loss of HCN.The fragmentation is expected to be distinct from the 2- and 5-isomers due to the different electronic environment and bond strengths around the chlorine atom.
5-Chloropyrimidine Cl at position 5Loss of •Cl, HCl, and HCN.The chlorine atom is not adjacent to a nitrogen atom, which may influence the propensity for HCl elimination versus •Cl loss compared to the 2- and 4-isomers.[13]

This table represents a predictive comparison based on general fragmentation principles. Experimental verification under identical conditions is necessary for definitive differentiation.

Influence of Additional Substituents

The presence of other functional groups on the chloropyrimidine ring adds further complexity and diagnostic utility to the fragmentation patterns. The fragmentation will often be directed by the most labile bond or the substituent that can form the most stable neutral loss or fragment ion.

For example, a chloropyrimidine derivative with an amino group will likely show a prominent loss of ammonia (NH3) or related fragments, while a derivative with a methoxy group may exhibit the loss of a methyl radical (•CH3) or formaldehyde (CH2O). The fragmentation pathways of substituted pyrimidine derivatives often involve initial cleavages at the substituent, followed by the characteristic fragmentation of the core chloropyrimidine ring.[14]

Experimental Protocols

To ensure reproducible and high-quality data, standardized analytical protocols are essential. Below are representative step-by-step methodologies for GC-MS and LC-MS/MS analysis of chloropyrimidine derivatives.

Protocol 1: GC-MS Analysis with Electron Ionization

This protocol is suitable for volatile and thermally stable chloropyrimidine derivatives.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injection: Inject 1 µL of the sample in split or splitless mode, depending on the concentration.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-300 °C.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection (EI):

    • Ionization Energy: Set to the standard 70 eV.

    • Mass Range: Scan from m/z 40 to 400 (or a range appropriate for the expected molecular weight and fragments).

    • Source Temperature: Maintain at 230 °C.

    • Quadrupole Temperature: Maintain at 150 °C.

  • Data Analysis: Identify the molecular ion peak (M+•) and characteristic fragment ions. Compare the obtained spectrum with a library database (if available) or interpret the fragmentation pattern to elucidate the structure.

Protocol 2: LC-MS/MS Analysis with ESI and CID

This protocol is ideal for a broader range of chloropyrimidine derivatives, including those that are less volatile or thermally labile.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture) to a concentration of 1-10 µg/mL.

  • LC Separation:

    • Column: Use a reversed-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, 1.8-5 µm particle size).

    • Mobile Phase: Use a gradient elution with water and acetonitrile (or methanol), both containing a small amount of an acidifier (e.g., 0.1% formic acid) to promote protonation.

    • Flow Rate: Typically 0.2-0.6 mL/min.

    • Injection Volume: 1-10 µL.

  • MS/MS Detection (ESI-CID):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Acquire a full scan to identify the protonated molecule ([M+H]+).

    • MS2 (Product Ion) Scan: Select the [M+H]+ ion as the precursor and subject it to CID.

    • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a good balance of precursor ion depletion and fragment ion formation.[15]

    • Collision Gas: Use argon or nitrogen.

  • Data Analysis: Analyze the product ion spectrum to identify the characteristic fragment ions. The fragmentation pathway can be used to confirm the structure or differentiate between isomers.

Diagram: General Analytical Workflow

Workflow cluster_gcms GC-MS (EI) cluster_lcms LC-MS/MS (ESI-CID) gc_sample Sample in Volatile Solvent gc_sep GC Separation gc_sample->gc_sep ei_ms EI-MS Detection gc_sep->ei_ms gc_data EI Spectrum (M+• and Fragments) ei_ms->gc_data end Analysis Complete gc_data->end Structure Elucidation lc_sample Sample in Mobile Phase lc_sep LC Separation lc_sample->lc_sep esi_msms ESI-MS/MS Detection (CID of [M+H]+) lc_sep->esi_msms lc_data CID Spectrum (Product Ions) esi_msms->lc_data lc_data->end Structure Confirmation start Chloropyrimidine Derivative start->gc_sample start->lc_sample

Caption: Comparative workflow for the analysis of chloropyrimidine derivatives.

Conclusion

The mass spectral fragmentation of chloropyrimidine derivatives is a predictable yet nuanced process governed by the ionization method and the molecule's substitution pattern. Electron ionization provides extensive fragmentation useful for initial structural elucidation, while ESI-CID offers controlled fragmentation of the protonated molecule, ideal for confirmation and analysis of more complex derivatives. By understanding the characteristic neutral losses (HCl, HCN) and the influence of isomerism and substitution, researchers can confidently leverage mass spectrometry to identify and characterize these vital pharmaceutical building blocks. The protocols and comparative data presented in this guide serve as a robust starting point for developing analytical methods for both known and novel chloropyrimidine compounds.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Ferreira da Silva, F., et al. (2017). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 19(34), 22894-22904. [Link]

  • Rahman, A. F. M. M., Attwa, M. W., & Kadi, A. A. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5). [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6569. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Sharma, V. P., Kumar, P., & Sharma, M. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. RASAYAN Journal of Chemistry, 3(3), 517-522. [Link]

  • Powers, A. P., et al. (2006). Collision-induced Fragmentation Pathways Including Odd-Electron Ion Formation From Desorption Electrospray Ionisation Generated Protonated and Deprotonated Drugs Derived From Tandem Accurate Mass Spectrometry. Journal of Mass Spectrometry, 41(10), 1277-86. [Link]

  • Kersten, R., & Weng, J. K. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB® for Biologists (pp. 191-217). IntechOpen. [Link]

  • Edjlali, M., et al. (2011). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 54(10), 3446-3453. [Link]

  • Menor-Salván, C., et al. (2022). Results of the semiquantitative GC–MS analysis for pyrimidines and triazines. ResearchGate. [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • Ciavardini, A., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034304. [Link]

  • MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. [Link]

  • Horváth, G., et al. (2020). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. RSC Medicinal Chemistry, 11(11), 1335-1343. [Link]

  • Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7583-7595. [Link]

  • PubChem. (n.d.). 4-Chloropyrimidine. [Link]

  • Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-67. [Link]

  • Asare-Nuamah, P., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molbank, 2024(2), M1875. [Link]

  • Niessen, W. M. A. (2002). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 56(10), 521-527. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). The Main Fragmentation Reactions of Organic Compounds. In Spectroscopic Methods in Organic Chemistry (pp. 187-238). Georg Thieme Verlag. [Link]

  • Koutentis, P. A., & Koskinas, A. S. (2020). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2020(2), M1131. [Link]

  • Krishnaswami, K., & Zenobi, R. (2024). Categorical Fragmentation Networks in Tandem Mass Spectrometry: Phase-Lock Topology and Entropy-Intensity Relations in Small Molecule Fragmentation. ChemRxiv. [Link]

  • da Costa, J. C., et al. (2007). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 18(1), 53-65. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Alkorta, I., et al. (2023). A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies. International Journal of Molecular Sciences, 24(6), 5431. [Link]

  • Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429-37. [Link]

  • Rahman, A. F. M. M., Attwa, M. W., & Kadi, A. A. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in. Biomedical Journal of Scientific & Technical Research, 38(5). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to a Self-Validating IR Spectroscopy Protocol for the Structural Confirmation of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol

For Release: February 13, 2026 In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational pillar of safety, efficacy, and intellectual property.[1][2] Infrare...

Author: BenchChem Technical Support Team. Date: February 2026

For Release: February 13, 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational pillar of safety, efficacy, and intellectual property.[1][2] Infrared (IR) spectroscopy serves as a rapid, reliable, and cost-effective first-line technique for verifying the presence of key functional groups, thereby providing a high degree of confidence in the synthesized chemical entity.[1][3] This guide presents an in-depth, self-validating protocol for the structural confirmation of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol, a molecule of interest in medicinal chemistry. We will not only detail the "how" but, more critically, the "why" behind each step, and compare the insights gleaned from IR spectroscopy with those from complementary analytical techniques.

The Molecular Blueprint: Expected IR Absorptions for 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol

Before stepping into the laboratory, a meticulous in-silico analysis of the target molecule is paramount. This predictive approach allows us to anticipate the characteristic vibrational frequencies and construct a theoretical spectral fingerprint.

The structure of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol contains several key functional groups, each with a distinct IR absorption profile:

  • Secondary Amine (N-H): The N-H stretching vibration of a secondary amine is expected to produce a single, moderately intense peak in the region of 3350-3310 cm⁻¹.[4][5][6][7] The sharpness and singularity of this peak, in contrast to the broader bands of alcohols, is a key differentiating feature.[6][7] Hydrogen bonding can cause a shift to lower frequencies.[4]

  • Alcohol (O-H): The hydroxyl group will exhibit a strong, broad absorption band due to hydrogen bonding, typically in the 3500-3200 cm⁻¹ region.[8][9][10][11] This broadness is a direct consequence of the various hydrogen-bonding states present in the sample.

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the primary alcohol is anticipated to appear as a strong band in the 1260-1050 cm⁻¹ range.[8][9] For a primary alcohol like this, the peak is often found near 1050 cm⁻¹.[10]

  • Pyrimidine Ring (C=N and C=C): The aromatic pyrimidine ring will display a series of characteristic stretching vibrations for its C=N and C=C bonds. These typically appear in the 1600-1450 cm⁻¹ region.[12][13] Specifically, C=N stretching is often observed between 1525-1575 cm⁻¹.[12]

  • C-N Stretching: The stretching of the C-N bond connecting the propanol chain to the pyrimidine ring will likely produce a medium to strong absorption. For an aromatic amine, this is expected in the 1335-1250 cm⁻¹ range.[6]

  • C-H Stretching: The aliphatic C-H bonds of the propanol chain will show strong stretching absorptions in the 3000-2850 cm⁻¹ region.[14][15]

  • C-Cl Stretching: The carbon-chlorine bond stretch is expected in the fingerprint region, typically between 850-550 cm⁻¹.[14][16]

This predictive analysis forms the basis of our experimental validation. The presence and relative positions of these bands in the acquired spectrum will provide strong evidence for the correct molecular structure.

A Self-Validating Experimental Protocol: Acquiring the IR Spectrum

Adherence to Good Laboratory Practice (GLP) is non-negotiable for ensuring data integrity and reproducibility.[2][17][18][19] The following protocol incorporates self-validating steps to minimize ambiguity and error.

Instrumentation and Sample Preparation:

A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is the preferred instrumentation for its ease of use and minimal sample preparation.[20][21][22][23] ATR allows for the direct analysis of solid samples with excellent reproducibility.[23]

Step-by-Step Methodology:

  • Instrument Calibration and Verification: Before any sample analysis, the performance of the FTIR spectrometer must be verified. This is typically achieved by running a spectrum of a polystyrene standard and comparing the peak positions to established reference values. This step ensures the instrument is operating within specifications.[18][24]

  • Background Spectrum Acquisition: A background spectrum of the clean ATR crystal must be acquired. This spectrum captures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the crystal itself. This background will be automatically subtracted from the sample spectrum to yield the true absorbance of the compound.

  • Sample Application: A small amount (a few milligrams) of the solid 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol is placed directly onto the ATR crystal.[20][25] Gentle but firm pressure is applied using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[20][21]

  • Spectrum Acquisition: The sample spectrum is then acquired. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis: The resulting spectrum should be carefully examined for the presence of the characteristic absorption bands predicted in the previous section.

Data Interpretation and Validation:

The obtained spectrum should be compared against our predicted absorptions. A strong correlation between the experimental and predicted peak positions provides a high level of confidence in the compound's identity. For an even higher degree of certainty, the experimental spectrum can be compared against a reference spectrum from a validated database, such as the NIST Chemistry WebBook, if available.[26][27][28][29]

Comparative Analysis: The Power of Orthogonal Techniques

While IR spectroscopy is a powerful tool for functional group identification, it is often used in conjunction with other analytical techniques for complete structural elucidation.[30][31] Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information.

Analytical Technique Information Provided Strengths for 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol Limitations
Infrared (IR) Spectroscopy Functional group identificationRapidly confirms the presence of O-H, N-H, C-O, C=N, C=C, and C-Cl bonds.Does not provide detailed information on the carbon-hydrogen framework or molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed carbon-hydrogen framework and connectivityProvides the exact number and connectivity of protons and carbons, confirming the propanol chain and its attachment to the pyrimidine ring.Can be more time-consuming and requires larger sample quantities than IR.
Mass Spectrometry (MS) Molecular weight and fragmentation patternConfirms the molecular weight and provides fragmentation data that can be used to piece together the structure.Does not directly identify functional groups.

The synergy between these techniques is powerful. For instance, while IR can confirm the presence of an alcohol and a secondary amine, NMR can definitively establish their positions within the molecule. MS, in turn, provides the crucial confirmation of the overall molecular formula. Recent studies have even shown that combining IR and NMR data can significantly improve the accuracy of automated structure verification.[30][32]

Visualizing the Workflow

The following diagram illustrates the logical flow of the structural validation process, from initial analysis to final confirmation.

structural_validation_workflow Structural Validation Workflow cluster_prediction Predictive Analysis cluster_experimental Experimental Verification cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion predict_ir Predict IR Absorptions compare_ir Compare Experimental IR to Predicted predict_ir->compare_ir Theoretical Basis acquire_ir Acquire IR Spectrum (ATR-FTIR) acquire_ir->compare_ir Experimental Data acquire_nmr Acquire NMR Spectra (¹H, ¹³C) analyze_nmr Analyze NMR Data for Connectivity acquire_nmr->analyze_nmr acquire_ms Acquire Mass Spectrum analyze_ms Analyze MS Data for MW & Fragments acquire_ms->analyze_ms confirm_structure Confirm Structure of 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol compare_ir->confirm_structure analyze_nmr->confirm_structure analyze_ms->confirm_structure

Caption: A workflow diagram illustrating the key stages of structural validation.

Conclusion

The structural validation of a novel chemical entity is a multi-faceted process that relies on the convergence of data from various analytical techniques. IR spectroscopy, as demonstrated with 3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol, serves as an indispensable first-pass analysis, providing a rapid and accurate assessment of the functional groups present. By following a self-validating protocol grounded in Good Laboratory Practice, researchers can generate high-quality, reliable data. When integrated with the complementary insights from NMR and MS, a complete and unambiguous structural assignment can be achieved, paving the way for further development and innovation in the pharmaceutical sciences.

References

  • NIST. (n.d.). Quantitative Infrared Database. NIST. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

  • Chu, P. M., Guenther, F. R., Rhoderick, G. C., & Lafferty, W. J. (1999). The NIST Quantitative Infrared Database. Journal of research of the National Institute of Standards and Technology, 104(1), 59–81. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alcohols. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Digital Discovery, 4(1), 18-27. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Preprints.org. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Microbioz India. (2024, January 14). The Role of IR Spectroscopy in Analyzing Chemical Structures. Retrieved from [Link]

  • RSC Education. (2008, February 29). Good lab practice. Retrieved from [Link]

  • MaterialsZone. (2025, January 28). 10 Examples of Good Laboratory Practice (GLP). Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • ACS Publications. (2023). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • OSTI.GOV. (1998, December 31). The NIST quantitative infrared database. Retrieved from [Link]

  • Chemistry World. (2025, November 6). Infrared and NMR fusion boosts automated structure verification. Retrieved from [Link]

  • NIH. (2022). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. Journal of the American Society for Mass Spectrometry, 33(5), 844–853. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • CORE. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

  • ResearchGate. (n.d.). Leveraging Infrared Spectroscopy for Automated Structure Elucidation. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • Semantic Scholar. (2019). The low frequency vibrations of pyrimidine and purine bases. Retrieved from [Link]

  • NANOLAB. (n.d.). Good Laboratory Practices (GLP) | Physical and Chemical Tests. Retrieved from [Link]

  • RSC Publishing. (2024, August 13). A new computational methodology for the characterization of complex molecular environments using IR spectroscopy. Retrieved from [Link]

  • European Union. (n.d.). Good Laboratory Practice (GLP). EFSA. Retrieved from [Link]

  • World Health Organization. (n.d.). GOOD LABORATORY PRACTICES. Retrieved from [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 3-amino-. NIST. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 4-amino-6-chloro-5-nitro-. NIST. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).. Retrieved from [Link]

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3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol
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